BI-2865
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H27N7O2S |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C23H27N7O2S/c1-13(15-6-5-11-30(15)3)31-17-8-10-26-20(27-17)21-28-22(32-29-21)23(2)9-4-7-16-18(23)14(12-24)19(25)33-16/h8,10,13,15H,4-7,9,11,25H2,1-3H3/t13-,15-,23-/m0/s1 |
Clave InChI |
MIUFORKWYHBPRW-HMFCALDFSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C |
SMILES canónico |
CC(C1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C |
Origen del producto |
United States |
Foundational & Exploratory
BI-2865 mechanism of action on KRAS G12D
An In-Depth Technical Guide to the Mechanism of Action of BI-2865 on KRAS G12D
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent.[2] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets in its active state. The discovery of inhibitors that target the inactive, GDP-bound state has marked a significant breakthrough. This guide provides a detailed technical overview of this compound, a non-covalent, pan-KRAS inhibitor that effectively targets the KRAS G12D mutant by locking it in its inactive conformation.[3][4]
Core Mechanism of Action
This compound is a potent, non-covalent inhibitor that selectively binds to the GDP-bound, inactive "OFF" state of KRAS.[3][5] Its mechanism is centered on acting as a protein-protein interaction (PPI) inhibitor.[4] Specifically, this compound binds to a region known as the switch-II pocket of KRAS.[6][7] This binding event physically obstructs the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1).[4]
Under normal physiological conditions, SOS1 facilitates the exchange of GDP for GTP, which transitions KRAS to its active "ON" state.[1][8] By preventing the KRAS-SOS1 interaction, this compound effectively traps KRAS G12D in its inactive GDP-bound form.[4] This halt in the nucleotide exchange cycle prevents the activation of KRAS and consequently blocks the downstream signaling cascades responsible for oncogenic proliferation and survival, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[1][4][9]
Co-crystal structure analysis of this compound in complex with KRAS G12D (PDB ID: 8AZY) reveals that the inhibitor settles into the switch-II pocket, making key contacts with amino acid residues such as E62, Q61, R68, and D69.[7][10][11] These interactions, including direct ionic interactions and water-mediated hydrogen bonds, stabilize the inactive conformation and underpin the inhibitory mechanism.[10]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: Binding Affinity of BI-2865 for KRAS G13D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BI-2865, a non-covalent pan-KRAS inhibitor, with a specific focus on its interaction with the KRAS G13D mutant. The information presented herein is intended to support further research and drug development efforts targeting KRAS-driven malignancies.
Quantitative Binding Affinity Data
This compound exhibits high-affinity binding to various KRAS mutants, including KRAS G13D. The dissociation constant (Kd) is a key metric for quantifying the strength of this interaction, with a lower Kd value indicating a stronger binding affinity. The binding affinities of this compound for wild-type (WT) KRAS and several common mutants are summarized in the table below. This data was determined by Isothermal Titration Calorimetry (ITC).
| KRAS Variant | Dissociation Constant (Kd) (nM) |
| KRAS G13D | 4.3 [1][2][3][4] |
| KRAS G12C | 4.5[1][2][3][4] |
| KRAS WT | 6.9[1][2][3][4] |
| KRAS G12V | 26[1][2][3][4] |
| KRAS G12D | 32[1][2][3][4] |
In addition to direct binding affinity, the half-maximal inhibitory concentration (IC50) provides a measure of the functional potency of an inhibitor. This compound has been shown to inhibit the proliferation of BaF3 cells expressing various KRAS mutants with a mean IC50 of approximately 140 nM.[1][3][4][5]
Mechanism of Action
This compound is a non-covalent inhibitor that selectively binds to the inactive, GDP-bound state of KRAS.[5][6] By binding to this conformation, this compound prevents the exchange of GDP for GTP, a critical step in KRAS activation. This mechanism effectively locks KRAS in its "off" state, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[4][7] The selectivity of this compound for KRAS over other RAS isoforms, such as HRAS and NRAS, is attributed to its interaction with a specific residue within the switch II binding pocket (His95) that is unique to KRAS.[8]
Experimental Protocols
While specific, detailed experimental protocols for the determination of this compound binding affinity are not publicly available in full, the following outlines the general principles of the methodologies likely employed.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (KRAS G13D).
General Protocol:
-
Sample Preparation:
-
Recombinant KRAS G13D protein is purified and dialyzed into a specific buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).
-
This compound is dissolved in the same buffer to the desired concentration.
-
-
ITC Experiment:
-
The KRAS G13D protein solution is placed in the sample cell of the ITC instrument.
-
The this compound solution is loaded into the injection syringe.
-
A series of small, precise injections of this compound into the protein solution is performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The resulting thermogram is analyzed to determine the binding stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (Kd).
-
Cell Proliferation Assay (e.g., MTS/MTT Assay)
This assay is used to determine the effect of an inhibitor on the viability and proliferation of cancer cells.
General Protocol:
-
Cell Culture:
-
BaF3 cells engineered to express KRAS G13D are cultured in appropriate media supplemented with growth factors.
-
-
Treatment:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
A reagent such as MTS or MTT is added to the wells. This reagent is converted into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a plate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated controls.
-
The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The binding of this compound to KRAS G13D inhibits downstream signaling through the MAPK pathway. The following diagrams illustrate the canonical KRAS signaling pathway and a typical experimental workflow for evaluating the efficacy of a KRAS inhibitor.
Caption: KRAS G13D Signaling Pathway Inhibition by this compound.
Caption: Workflow for Evaluating a KRAS G13D Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Advantage: A Technical Guide to the Pan-KRAS Inhibitor BI-2865
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the non-covalent pan-KRAS inhibitor, BI-2865, with a specific focus on its remarkable selectivity for KRAS over its closely related isoforms, HRAS and NRAS. Through a comprehensive review of available data, this document outlines the quantitative metrics of this compound's binding affinity and cellular potency, details the experimental protocols used for its characterization, and visually represents the key biological pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor that targets the inactive, GDP-bound state of KRAS. It effectively inhibits both wild-type and a broad spectrum of oncogenic KRAS mutants. A key feature of this compound is its significant selectivity for KRAS isoforms (KRAS4A and KRAS4B) over HRAS and NRAS, minimizing potential off-target effects and offering a wider therapeutic window. This selectivity is largely attributed to specific amino acid differences in the switch-II pocket, particularly at position 95, where KRAS possesses a histidine residue (H95) that is absent in NRAS (leucine) and HRAS (glutamine). This distinction forms a critical interaction point for this compound, underpinning its isoform-specific activity.
Data Presentation: Quantitative Selectivity and Potency
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key data, demonstrating its high affinity for KRAS and significantly lower potency against HRAS and NRAS.
Table 1: Biochemical Binding Affinity of this compound to RAS Isoforms
| Target Protein | Method | Binding Affinity (KD) [nM] |
| KRAS (Wild-Type) | Isothermal Titration Calorimetry (ITC) | 6.9[1][2][3] |
| KRAS G12C | Isothermal Titration Calorimetry (ITC) | 4.5[1][2][3] |
| KRAS G12D | Isothermal Titration Calorimetry (ITC) | 32[1][2][3] |
| KRAS G12V | Isothermal Titration Calorimetry (ITC) | 26[1][2][3] |
| KRAS G13D | Isothermal Titration Calorimetry (ITC) | 4.3[1][2][3] |
Table 2: Cellular Activity of this compound against RAS Isoforms
| Assay Type | Cell Line Model | Target | Potency (IC50) |
| KRAS Activation Inhibition | Engineered Cells | KRAS Splice Variants 4A/4B | < 10 nM[4] |
| KRAS Activation Inhibition | Engineered Cells | NRAS | 5 - 10 µM[4] |
| KRAS Activation Inhibition | Engineered Cells | HRAS | 5 - 10 µM[4] |
| Anti-Proliferation | Ba/F3 cells expressing KRAS G12C/G12D/G12V | KRAS Mutants | ~140 nM (mean)[1][2][3] |
| Downstream Signaling (pERK) | KRAS Mutant Cancer Models | pERK | ~150 nM (mean)[4] |
| Downstream Signaling (pRSK) | KRAS Mutant Cancer Models | pRSK | ~70 nM (mean)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity and potency of this compound.
Isothermal Titration Calorimetry (ITC)
This biochemical assay directly measures the binding affinity (KD) between a small molecule and a protein by quantifying the heat change upon binding.
Methodology:
-
Protein Preparation: Recombinant, purified KRAS, HRAS, and NRAS proteins (truncated, e.g., residues 1-169) are loaded with GDP by incubation with a molar excess of the nucleotide in the presence of alkaline phosphatase to hydrolyze any contaminating GTP. The GDP-loaded protein is then purified by size-exclusion chromatography.
-
Sample Preparation: The purified protein is dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM TCEP). The protein concentration is precisely determined. This compound is dissolved in 100% DMSO and then diluted in the ITC buffer to the final desired concentration, ensuring the final DMSO concentration is matched in both the syringe and the cell.
-
ITC Experiment: The experiments are performed on an automated microcalorimeter. The sample cell is filled with the purified RAS protein (typically 10-20 µM). The syringe is loaded with this compound (typically 100-200 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the this compound solution into the protein solution is carried out at a constant temperature (e.g., 25°C). The heat released or absorbed after each injection is measured.
-
Data Analysis: The resulting data are fitted to a single-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Proliferation Assay (Ba/F3 Model)
This assay assesses the ability of an inhibitor to suppress the growth of cells that are dependent on a specific oncogenic driver for their proliferation and survival.
Methodology:
-
Cell Line Engineering: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express specific human KRAS mutants (e.g., G12C, G12D, G12V), HRAS, or NRAS. This renders the cells IL-3 independent, with their proliferation now driven by the expressed RAS oncoprotein.
-
Cell Seeding: The engineered Ba/F3 cells are washed to remove any residual IL-3 and seeded into 96-well plates at a low density (e.g., 3,000 cells per well) in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A DMSO vehicle control is also included.
-
Incubation: The plates are incubated for a period of 5 days to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The luminescence data is normalized to the DMSO control, and the results are plotted against the inhibitor concentration. A dose-response curve is fitted to determine the half-maximal inhibitory concentration (IC50).
Western Blotting for Downstream Signaling (pERK)
This technique is used to measure the levels of phosphorylated ERK (pERK), a key downstream effector in the RAS-MAPK signaling pathway, to determine the extent of pathway inhibition by this compound.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with known KRAS mutations are seeded and allowed to adhere overnight. The cells are then serum-starved for a few hours before being treated with various concentrations of this compound or a DMSO vehicle control for a defined period (e.g., 2 hours).
-
Protein Extraction: Following treatment, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK) as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured using an imaging system.
-
Data Analysis: The band intensities for p-ERK are quantified and normalized to the corresponding total ERK bands to determine the relative level of ERK phosphorylation.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the KRAS signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: KRAS Signaling Pathway and this compound Inhibition Point.
Caption: Workflow for Determining this compound Selectivity.
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth [ideas.repec.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
The Structural Basis of BI-2865 for Pan-KRAS Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural basis and mechanism of action of BI-2865, a potent, non-covalent, pan-KRAS inhibitor. By targeting the inactive, GDP-bound state of KRAS, this compound effectively inhibits a broad spectrum of KRAS mutants, offering a promising therapeutic strategy for a wide range of KRAS-driven cancers. This document details the binding affinities, cellular activities, and the experimental methodologies used to characterize this inhibitor.
Core Concepts of this compound Action
This compound operates as a protein-protein interaction (PPI) inhibitor. It selectively binds to a pocket on KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and SOS2.[1] This blockade of nucleotide exchange traps KRAS in its inactive "OFF" state, thereby inhibiting downstream oncogenic signaling through the MAPK pathway.[1][2][3] A key feature of this compound is its selectivity for KRAS over other RAS isoforms such as HRAS and NRAS, which is attributed to evolutionary divergence in the GTPase domain of RAS isoforms.[4]
Quantitative Data Summary
The following tables summarize the binding affinities and cellular inhibitory concentrations of this compound against various KRAS mutants and cell lines.
Table 1: Binding Affinity of this compound to KRAS Mutants
| KRAS Mutant | Binding Affinity (KD) (nM) |
| Wild-Type (WT) | 6.9[5][6][7] |
| G12C | 4.5[5][6][7] |
| G12D | 32[5][6][7] |
| G12V | 26[5][6][7] |
| G13D | 4.3[5][6][7] |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Mutant | IC50 (nM) |
| Ba/F3 expressing G12C | G12C | ~140[5][6] |
| Ba/F3 expressing G12D | G12D | ~140[5][6] |
| Ba/F3 expressing G12V | G12V | ~140[5][6] |
Signaling Pathway and Mechanism of Action
This compound inhibits the KRAS signaling pathway by preventing the activation of KRAS. The following diagrams illustrate the canonical KRAS signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Protein Expression and Purification for Crystallography
A reliable source of high-quality, homogeneous KRAS protein is essential for structural studies.
Workflow:
Protocol:
-
Transformation: Transform E. coli BL21(DE3) cells with a pET-21a plasmid containing the His-tagged KRAS mutant of interest (e.g., KRASG12D).[8]
-
Cell Culture: Grow the transformed bacteria in Terrific Broth (TB) at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[8]
-
Protein Expression Induction: Induce protein expression by adding 0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture for 3.5 hours at 37°C.[8]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.[8]
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 40 mM HEPES pH 7.5, 500 mM NaCl, 5 mM MgCl2, 10 mM Imidazole) and lyse the cells using a microfluidizer.[8]
-
Purification: Clarify the lysate by centrifugation and load the supernatant onto a HisTrap HP column pre-equilibrated with lysis buffer. Elute the purified KRAS protein.[8]
X-ray Crystallography of KRAS-BI-2865 Complex
X-ray crystallography provides high-resolution structural information on the interaction between this compound and KRAS.
Protocol:
-
Crystallization: Mix the purified KRAS protein with this compound and set up crystallization trials using vapor diffusion methods (hanging or sitting drop). Screen a variety of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Crystal Harvesting and Cryo-protection: Once crystals of sufficient size are obtained, harvest them and soak them in a cryo-protectant solution (e.g., crystallization solution supplemented with glycerol) before flash-cooling in liquid nitrogen.
-
Data Collection: Expose the frozen crystal to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build the atomic model of the KRAS-BI-2865 complex into the electron density map and refine the structure to obtain the final coordinates. The structure of KRAS-G12D in complex with this compound has been solved at a resolution of 1.09 Å.[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to KRAS.
Protocol:
-
Chip Preparation: Covalently immobilize the purified KRAS protein (ligand) onto a CM5 sensor chip using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of 0.4 M EDC and 0.1 M NHS.
-
Analyte Preparation: Prepare a series of concentrations of this compound (analyte) in a suitable running buffer (e.g., PBS with a small percentage of DMSO).
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate (e.g., 30-50 µL/min). Monitor the binding in real-time as a change in response units (RU).
-
Dissociation Measurement: After the association phase, switch back to the running buffer and monitor the dissociation of the inhibitor from the KRAS protein.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Cellular Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., those harboring KRAS mutations) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
Western Blot Analysis of Downstream Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in the KRAS downstream signaling pathway, such as pERK, and the expression of downstream targets like DUSP6.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pERK, total ERK, DUSP6, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of pERK and DUSP6, normalized to the loading control and total ERK.
Conclusion
This compound represents a significant advancement in the development of pan-KRAS inhibitors. Its ability to non-covalently bind to the inactive state of a wide range of KRAS mutants provides a powerful tool for targeting KRAS-driven cancers. The detailed structural and functional characterization, supported by the experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
The Genesis of a Pan-KRAS Inhibitor: A Technical Overview of BI-2865's Discovery and Synthesis
For Immediate Release
A deep dive into the discovery, mechanism of action, and synthesis of BI-2865, a novel, non-covalent pan-KRAS inhibitor, is detailed in this comprehensive technical guide. Addressed to researchers, scientists, and professionals in drug development, this document outlines the key preclinical data, experimental methodologies, and the scientific rationale that underscores the potential of this compound in oncology.
This compound has emerged as a significant molecule in the landscape of targeted cancer therapy. It functions as a potent and reversible pan-KRAS inhibitor, a class of drugs long sought after due to the high prevalence of KRAS mutations in various cancers. This guide provides an in-depth look at the discovery and synthesis of this promising compound.
Discovery and Mechanism of Action
The discovery of this compound originated from a KRASG12C inhibitor program.[1][2] Initial efforts identified a potent, non-covalent KRAS inhibitor that demonstrated cellular activity against a wide range of KRAS alleles, while maintaining selectivity against HRAS and NRAS.[1][2] This lead compound was further refined through techniques such as NMR-based fragment discovery and co-crystallization with GDP-KRAS to optimize its structure-activity relationship.
This compound exerts its effect by binding to the inactive, GDP-bound state of KRAS.[3] This action prevents the exchange of GDP for GTP, a critical step in the activation of KRAS. By locking KRAS in its "off" state, this compound effectively blocks downstream signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[3]
A noteworthy aspect of this compound is its pan-inhibitory profile, demonstrating activity against not only the common G12C, G12D, and G12V mutations but also wild-type KRAS.[4] This broad activity suggests its potential utility in cancers driven by various KRAS mutations and even in tumors with KRAS wild-type amplification.[5][6]
Quantitative Analysis of this compound Activity
The potency and cellular efficacy of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Target | Binding Affinity (KD, nM) |
| KRAS WT | 6.9 |
| KRASG12C | 4.5 |
| KRASG12D | 32 |
| KRASG12V | 26 |
| KRASG13D | 4.3 |
Caption: Binding affinities of this compound to wild-type and various mutant KRAS proteins. Data sourced from MedchemExpress.[4]
| Cell Line | KRAS Status | IC50 (nM) (approx.) |
| BaF3 expressing | G12C, G12D, or G12V | 140 |
| NCI-H358 | G12C | < 100 |
| MIA PaCa-2 | G12C | < 100 |
Caption: In vitro anti-proliferative activity of this compound in various cancer cell lines. Data sourced from MedKoo Biosciences and MedchemExpress.[3][4]
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the KRAS signaling pathway and a generalized workflow for the discovery of such an inhibitor.
Caption: KRAS Signaling Pathway and this compound Mechanism of Action.
Caption: Generalized Drug Discovery Workflow for a Pan-KRAS Inhibitor.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is often proprietary, the synthesis of this compound has been described in the supplementary materials of scientific publications. Researchers are encouraged to consult these resources for specific synthetic methods.
Key Experimental Protocols
The characterization of this compound involved a suite of standard and specialized biological assays. Below are generalized protocols for some of the key experiments cited in the evaluation of this inhibitor.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein (P-gp).
-
Protein Extraction: Lyse cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-P-gp).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Doxorubicin Accumulation
This assay is employed to measure the intracellular accumulation of fluorescent compounds like doxorubicin, which is relevant for studying multidrug resistance.
-
Cell Treatment: Treat cancer cells with doxorubicin in the presence or absence of this compound for a defined period.
-
Cell Harvesting and Washing: Harvest the cells and wash them to remove any extracellular doxorubicin.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells, which corresponds to the amount of intracellular doxorubicin.
In Vivo Studies
Preclinical evaluation of this compound has been conducted in xenograft models.[3] In these studies, human cancer cells with KRAS mutations are implanted into immunocompromised mice. The mice are then treated with this compound, and tumor growth is monitored over time to assess the in vivo efficacy of the compound. These studies have demonstrated that daily oral dosing of this compound can lead to tumor stasis or regression in models harboring KRAS G12C mutations.[3]
Conclusion
This compound represents a significant advancement in the quest to develop effective therapies against KRAS-driven cancers. Its pan-inhibitory profile and non-covalent binding mechanism offer potential advantages in overcoming resistance and expanding the treatable patient population. The data and methodologies presented in this guide provide a foundational understanding for further research and development in this critical area of oncology.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the expression levels of P-gp by western blot analysis [bio-protocol.org]
- 6. revvity.com [revvity.com]
The Pan-KRAS Inhibitor BI-2865: A Technical Guide to its Role in Suppressing Downstream MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a pivotal signaling protein in the RAS/MAPK pathway, which governs fundamental cellular processes such as proliferation and survival.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, leading to constitutive activation of the protein and uncontrolled cell growth.[1] BI-2865 has emerged as a potent, non-covalent, pan-KRAS inhibitor that selectively targets the inactive, GDP-bound state of both wild-type and a wide array of mutant KRAS proteins.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on downstream MAPK signaling, and detailed protocols for key experimental assays.
Mechanism of Action of this compound
This compound functions as a protein-protein interaction (PPI) inhibitor. It binds to a pocket on the KRAS protein, preventing the interaction with Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS1).[2] This inhibition of the KRAS-SOS1 interaction is crucial because SOS1 facilitates the exchange of GDP for GTP, a necessary step for KRAS activation.[1][2] By locking KRAS in its inactive GDP-bound state, this compound effectively blocks the activation of downstream effector proteins, most notably RAF, which is the entry point to the MAPK signaling cascade.[4][5] This ultimately leads to a reduction in the phosphorylation of MEK and ERK, key kinases in the pathway, thereby suppressing oncogenic signaling and inhibiting tumor cell proliferation.[3][6]
Quantitative Data
This compound demonstrates high-affinity binding to various KRAS mutants and potent inhibition of cancer cell proliferation and downstream signaling. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound to KRAS Variants
| KRAS Variant | Dissociation Constant (KD) (nM) |
| Wild-Type (WT) | 6.9[7] |
| G12C | 4.5[7] |
| G12D | 32[7] |
| G12V | 26[7] |
| G13D | 4.3[7] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/Target | IC50 (nM) |
| Proliferation | BaF3 cells expressing KRAS G12C, G12D, or G12V | ~140 (mean)[7] |
| KRAS-SOS1 Interaction | Biochemical Assay | <11[2] |
| ERK Phosphorylation | KRAS mutant models | ~150 (mean)[3] |
| RSK Phosphorylation | KRAS mutant models | ~70 (mean)[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
KRAS::SOS1 Interaction Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
This biochemical assay quantifies the ability of this compound to disrupt the interaction between KRAS and SOS1.
Materials:
-
Tag1-SOS1 protein
-
Tag2-KRAS-WT protein (GDP-loaded)
-
Anti-Tag1-Terbium (HTRF donor)
-
Anti-Tag2-XL665 (HTRF acceptor)
-
This compound
-
Assay Buffer
-
White 384-well plate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution.
-
Add 4 µL of Tag1-SOS1 protein solution.
-
Add 4 µL of Tag2-KRAS-WT protein solution.
-
Prepare a pre-mixed solution of anti-Tag1-Tb3+ and anti-Tag2-XL665.
-
Dispense 10 µL of the antibody pre-mix into each well.
-
Seal the plate and incubate at room temperature for 15 minutes to overnight, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm. A decrease in the HTRF signal indicates inhibition of the KRAS-SOS1 interaction.
Cell Proliferation Assay (BaF3 Cells)
This cell-based assay determines the effect of this compound on the proliferation of cells dependent on KRAS signaling.
Materials:
-
BaF3 cells engineered to express a specific KRAS mutant (e.g., G12C, G12D, or G12V)
-
Culture medium without IL-3
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, flat-bottom 96-well plates
Procedure:
-
Seed the KRAS-mutant BaF3 cells in a 96-well plate at a density of approximately 30,000 cells per well in 150 µL of IL-3-free medium.[8]
-
Prepare a serial dilution of this compound.
-
Add 50 µL of the this compound dilutions to the corresponding wells.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.[7]
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates reduced cell viability and proliferation.
Western Blot Analysis of ERK Phosphorylation
This assay is used to directly measure the inhibition of downstream MAPK signaling by assessing the phosphorylation status of ERK.
Materials:
-
KRAS mutant cancer cell line
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-pERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the pERK/total ERK ratio indicates inhibition of the MAPK pathway.
Conclusion
This compound is a promising pan-KRAS inhibitor that effectively suppresses downstream MAPK signaling by preventing the activation of KRAS. Its ability to target a broad range of KRAS mutants highlights its potential as a valuable therapeutic agent in the treatment of KRAS-driven cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and advance the development of novel KRAS inhibitors.
References
- 1. blossombio.com [blossombio.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 4. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 5. This compound | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
Exploring the Cellular Dynamics of BI-2865: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2865 is a potent, non-covalent pan-KRAS inhibitor that represents a significant advancement in the pursuit of therapies for KRAS-driven cancers.[1][2] By binding to the inactive GDP-bound state of both wild-type and mutant KRAS, this compound effectively blocks the interaction with guanine nucleotide exchange factors like SOS1/2.[2][3] This action prevents the activation of KRAS and subsequently inhibits downstream oncogenic signaling pathways, leading to an anti-proliferative effect in cancer cells.[1][2] This technical guide provides an in-depth exploration of the cellular uptake and distribution of this compound, summarizing key experimental findings and methodologies for its study.
Cellular Uptake and Permeability
While specific quantitative data on the cellular uptake of this compound is not extensively published, it has been characterized as having good cellular permeability based on Caco-2 assays.[2] The Caco-2 permeability assay is a standard in vitro method used to predict human intestinal absorption of drugs.
A critical aspect of the net intracellular concentration of this compound is its interaction with efflux pumps. Research has shown that this compound can act as an inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[4][5] By blocking the efflux function of P-gp, this compound can increase the intracellular accumulation of other chemotherapeutic agents, such as doxorubicin.[4][5]
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound uptake, the following table summarizes its inhibitory activities, which are dependent on its ability to enter the cell and engage its target.
| Parameter | Cell Line/System | Value | Reference |
| KRAS Binding Affinity (KD) | Wild-Type KRAS | 6.9 nM | [6] |
| KRAS G12C | 4.5 nM | [6] | |
| KRAS G12D | 32 nM | [6] | |
| KRAS G12V | 26 nM | [6] | |
| KRAS G13D | 4.3 nM | [6] | |
| Inhibition of Proliferation (IC50) | BaF3 cells (KRAS G12C, G12D, or G12V) | ~140 nM | [6] |
| P-gp Mediated MDR Reversal | KBv200 and MCF7/adr cells | Dose-dependent sensitization to paclitaxel, vincristine, and doxorubicin | [7] |
Subcellular Distribution
The primary intracellular target of this compound is the KRAS protein, which is localized to the inner surface of the plasma membrane. Therefore, a significant portion of intracellular this compound is expected to be distributed in proximity to the cell membrane to engage with KRAS.
Furthermore, studies on its role in reversing multidrug resistance indicate an interaction with P-glycoprotein, which is also a transmembrane protein.[4] This suggests that this compound is active at the plasma membrane. The exact distribution within other cellular compartments has not been detailed in the available literature.
Signaling Pathway Inhibition
This compound functions by inhibiting the KRAS signaling pathway. Upon entering the cell, it binds to inactive KRAS-GDP, preventing its activation to KRAS-GTP. This, in turn, blocks the downstream activation of the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades, which are crucial for cancer cell proliferation and survival.[2]
Caption: this compound Cellular Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cellular uptake and distribution. The following protocols are based on standard techniques and those cited in the literature for studying compounds like this compound.
Caco-2 Permeability Assay
This assay is used to determine the rate of drug transport across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.
Caption: Caco-2 Permeability Assay Workflow.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Addition: A solution of this compound at a known concentration is added to the donor chamber (either apical for absorption or basolateral for efflux).
-
Incubation: The plate is incubated at 37°C.
-
Sampling: At specified time points, aliquots are taken from the receiver chamber.
-
Analysis: The concentration of this compound in the collected samples is quantified using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Doxorubicin Accumulation Assay (Flow Cytometry)
This method is used to assess the effect of this compound on the intracellular accumulation of a fluorescent substrate of P-gp, such as doxorubicin.[7]
Caption: Doxorubicin Accumulation Assay Workflow.
Protocol:
-
Cell Culture: Multidrug-resistant (MDR) cells overexpressing P-gp and their parental sensitive counterparts are cultured.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 3 hours.[7]
-
Doxorubicin Incubation: Doxorubicin, a fluorescent substrate of P-gp, is added to the cell culture medium at a final concentration (e.g., 10 µM) and incubated for an additional 3 hours.[7]
-
Cell Collection: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS.[7]
-
Flow Cytometry: The intracellular fluorescence of doxorubicin is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity, which correlates with the intracellular doxorubicin concentration, is compared between the this compound-treated and control groups.
Conclusion
This compound is a promising pan-KRAS inhibitor with good cellular permeability. While direct quantitative data on its cellular uptake and subcellular distribution are limited, its demonstrated ability to inhibit intracellular KRAS signaling and modulate the function of the P-gp efflux pump confirms its effective entry into and action within cancer cells. The experimental protocols outlined in this guide provide a framework for further detailed investigations into the cellular pharmacokinetics of this compound, which will be crucial for its continued development and clinical application. Future studies employing techniques such as radiolabeling or advanced microscopy could provide more precise quantitative data on its journey to and localization at its intracellular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-KRAS Inhibitor BI-2865: A Technical Guide to its Interaction with the Switch I/II Regions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the non-covalent pan-KRAS inhibitor, BI-2865, focusing on its interaction with the switch I/II regions of both wild-type and mutant KRAS. This document details the binding characteristics, mechanism of action, and its effects on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways, including the MAPK and PI3K pathways, which regulate cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutively active KRAS signaling and uncontrolled cell growth. For many years, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of apparent allosteric binding sites.
The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant therapeutic advancement. However, the majority of KRAS mutations occur at other codons. This has driven the development of "pan-KRAS" inhibitors, such as this compound, which are capable of targeting a broad spectrum of KRAS mutants as well as the wild-type protein.[1][2]
This compound is a potent, non-covalent inhibitor that selectively binds to the inactive, GDP-bound state of KRAS.[1][3] By interacting with a pocket located between the switch I and switch II regions, this compound effectively blocks the interaction between KRAS and the guanine nucleotide exchange factor (GEF) SOS1 (Son of Sevenless 1).[1] This inhibition of nucleotide exchange prevents the loading of GTP, thereby locking KRAS in its inactive conformation and attenuating downstream oncogenic signaling.[1] This guide will delve into the technical details of this compound's interaction with KRAS.
Quantitative Data
The binding affinity and inhibitory activity of this compound have been characterized across various KRAS mutants using multiple biophysical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound to KRAS Variants (Isothermal Titration Calorimetry)
| KRAS Variant | Dissociation Constant (KD) (nM) | Reference |
| Wild-Type (WT) | 6.9 | [4] |
| G12C | 4.5 | [4] |
| G12D | 32 | [4] |
| G12V | 26 | [4] |
| G13D | 4.3 | [4] |
Table 2: Cellular Activity of this compound
| Cell Line Model | Assay Type | IC50 (nM) | Reference |
| BaF3 cells expressing KRAS G12C, G12D, or G12V | Proliferation Assay | ~140 | [4][5] |
| KRAS mutant models | p-ERK Inhibition | ~150 | [3] |
| KRAS mutant models | p-RSK Inhibition | ~70 | [3] |
Mechanism of Action
This compound functions as a protein-protein interaction inhibitor.[1] It binds to a pocket on KRAS that is formed by the switch I and switch II regions when the protein is in its inactive, GDP-bound state. This binding event sterically hinders the interaction of KRAS with SOS1, a key GEF responsible for catalyzing the exchange of GDP for GTP. By preventing this nucleotide exchange, this compound effectively traps KRAS in the "off" state, leading to the inhibition of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[1]
References
Foundational Research on BI-2865 in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on BI-2865, a potent and selective pan-KRAS inhibitor, in the context of pancreatic cancer models. Pancreatic ductal adenocarcinoma (PDAC) is a malignancy characterized by a high prevalence of KRAS mutations, making it a prime candidate for targeted therapies like this compound. This document outlines the mechanism of action of this compound, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for common assays, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action of this compound
This compound is a non-covalent, orally bioavailable small molecule inhibitor that selectively targets the inactive, GDP-bound "OFF" state of both wild-type and mutant KRAS.[1][2] By binding to a conserved pocket in KRAS, this compound prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the exchange of GDP for GTP and locking KRAS in its inactive conformation.[3] This leads to the suppression of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for the proliferation and survival of KRAS-driven cancer cells.[2][4] A key advantage of this compound is its pan-KRAS activity, showing efficacy against multiple KRAS mutations commonly found in pancreatic cancer, including G12D, G12V, and G12C.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound and its analogs in various cancer models, with a focus on pancreatic cancer where data is available.
Table 1: Binding Affinity (Kd) of this compound to Various KRAS Mutants
| KRAS Mutant | Binding Affinity (Kd) in nM |
| KRAS G12C | 4.5 |
| KRAS G13D | 4.3 |
| Wild-Type KRAS | 6.9 |
| KRAS G12V | 26 |
| KRAS G12D | 32 |
Data sourced from MedchemExpress and Selleck Chemicals product information.
Table 2: In Vitro Efficacy (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |
| Ba/F3 | Pro-B Cell Line | G12C, G12D, G12V | ~140 |
| HuG1-N | Gastric Adenocarcinoma | WT Amplified (CN=67) | 30.8 |
| HSKT-C | Ovarian Carcinoma | WT Amplified (CN=93) | 44.7 |
| Various NSCLC Cell Lines | Non-Small Cell Lung Cancer | Mutant | 4630 - >100000 |
Data for Ba/F3 cells from MedchemExpress. Data for HuG1-N and HSKT-C from a study on KRAS wild-type amplified models.[5] IC50 values for NSCLC cell lines are for a related pan-KRAS inhibitor, BI-2852, and are provided for context.[6]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental approaches used to evaluate this compound is crucial for understanding its preclinical development. The following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used in the foundational research of this compound in pancreatic cancer models. These protocols are based on standard laboratory procedures and information gathered from related research articles. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on pancreatic cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH).
Pancreatic Cancer Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Pancreatic cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% Natrosol)[7]
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or a related in vivo-optimized compound like BI-2493 orally via gavage at a predetermined dose and schedule (e.g., 30 mg/kg, twice daily).[7] The control group receives the vehicle solution.
-
Measurement of Tumor Volume and Body Weight: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer due to its pan-KRAS inhibitory activity. The foundational research in preclinical models has demonstrated its ability to bind to various KRAS mutants, inhibit downstream signaling, and suppress tumor growth in vitro and in vivo. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on KRAS-targeted therapies for pancreatic cancer. Further investigation into combination therapies and mechanisms of resistance will be crucial for the clinical translation of this compound and other pan-KRAS inhibitors.
References
- 1. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for BI-2865 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2865 is a potent, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound state of both wild-type and various mutant forms of KRAS, a key signaling protein frequently mutated in cancer.[1][2] By binding to the switch-II pocket of KRAS, this compound prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the exchange of GDP for GTP and locking KRAS in its inactive state. This leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[3] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a colorimetric MTT assay.
Mechanism of Action
This compound is a pan-KRAS inhibitor that binds to wild-type KRAS and a wide range of KRAS mutants, including G12C, G12D, G12V, and G13D.[1][4] Its inhibitory action is selective for KRAS over other RAS isoforms like HRAS and NRAS.[2] The inhibition of KRAS activation leads to a blockade of downstream signaling cascades, ultimately resulting in reduced cell proliferation, particularly in cancer cells that are dependent on KRAS signaling.[2]
Data Presentation
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (nM) |
| BaF3 | Pro-B | Engineered to express KRAS G12C, G12D, or G12V | ~140 (mean)[1] |
| HuG1-N | Gastric Adenocarcinoma | Wild-Type Amplified (CN=67) | 30.8[5] |
| HSKT-C | Ovarian Carcinoma | Wild-Type Amplified (CN=93) | 44.7[5] |
Experimental Protocols
In Vitro Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., HuG1-N, HSKT-C)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Mandatory Visualization
Caption: this compound inhibits the KRAS signaling pathway.
Caption: Experimental workflow for the this compound cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Colorectal Cancer (CRC) Organoids with BI-2865
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-2865, a pan-KRAS inhibitor, in the treatment of colorectal cancer (CRC) organoids. This document outlines the mechanism of action, effective concentrations, and detailed protocols for drug sensitivity and viability assays.
Introduction
This compound is a potent, non-covalent inhibitor that targets the GDP-bound, inactive state of both wild-type and a broad spectrum of mutant KRAS proteins.[1][2][3] By binding to the switch I/II pocket, this compound prevents the nucleotide exchange process required for KRAS activation, thereby inhibiting downstream oncogenic signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][2][4] This inhibitory action is selective for KRAS, with minimal effect on HRAS or NRAS.[3][5] Given that KRAS mutations are prevalent in approximately 40% of colorectal cancers, this compound presents a promising therapeutic agent for a significant subset of CRC patients.[4][6] Patient-derived organoids (PDOs) offer a physiologically relevant 3D in vitro model system to assess the efficacy of targeted therapies like this compound.[7]
Quantitative Data Summary
The following tables summarize the reported binding affinities and effective concentrations of this compound for inhibiting CRC organoids with various KRAS mutation statuses.
Table 1: Binding Affinity (Kd) of this compound for various KRAS mutants
| KRAS Mutant | Binding Affinity (Kd) in nM |
| Wild-Type (WT) | 6.9 |
| G12C | 4.5 |
| G12D | 32 |
| G12V | 26 |
| G13D | 4.3 |
This data indicates the high affinity of this compound for both wild-type and several common KRAS mutants.
Table 2: IC50 Values of this compound in CRC Organoids
| CRC Organoid Line | KRAS Mutation Status | IC50 (µM) |
| CRC1-Org | G12D | ~1-10 |
| CRC16-Org | G12D | ~1-10 |
| CRC27-Org | WT | >10 |
| CWH22 | Not Specified | >10 |
| CLM22 | Not Specified | >10 |
Data adapted from a study on patient-derived CRC organoids, demonstrating the sensitivity of KRAS-mutant organoids to this compound.[8]
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of action of this compound in the KRAS signaling pathway. Figure 2: Experimental workflow for this compound treatment of CRC organoids.
Experimental Protocols
1. Culture of Patient-Derived CRC Organoids
This protocol is a general guideline and may require optimization based on the specific organoid line.
Materials:
-
Advanced DMEM/F-12 medium
-
HEPES buffer
-
GlutaMAX supplement
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Nicotinamide
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
A83-01 (TGF-β inhibitor)
-
SB202190 (p38 inhibitor)
-
Y-27632 (ROCK inhibitor)
-
Primocin
-
Matrigel (growth factor reduced)
-
Cell Recovery Solution
Procedure:
-
Thawing Cryopreserved Organoids: Thaw the vial of organoids rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing basal culture medium. Centrifuge at 300 x g for 5 minutes.
-
Embedding in Matrigel: Resuspend the organoid pellet in Matrigel on ice. Dispense 50 µL domes of the Matrigel-organoid suspension into a pre-warmed 24-well plate.
-
Polymerization and Culture: Incubate the plate at 37°C for 15-20 minutes to polymerize the Matrigel. Gently add 500 µL of complete organoid culture medium to each well.
-
Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Passaging: When organoids become dense, passage them by first dissolving the Matrigel dome using Cell Recovery Solution. Mechanically dissociate the organoids and re-plate in fresh Matrigel as described above.
2. This compound Drug Sensitivity and Viability Assay
Materials:
-
Established CRC organoid cultures
-
This compound (powder or stock solution in DMSO)
-
96-well clear bottom, black-walled plates
-
Matrigel
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
Microscope for imaging
Procedure:
-
Organoid Seeding:
-
Harvest and dissociate organoids into small clusters or single cells.
-
Count the cells/clusters and resuspend in Matrigel at a concentration to achieve approximately 100-200 organoids per 50 µL dome.
-
Seed 50 µL of the Matrigel-organoid suspension into the center of each well of a 96-well plate.
-
Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
-
Add 100 µL of complete organoid culture medium to each well.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.
-
After 24-48 hours of organoid recovery post-seeding, carefully remove the existing medium and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C, 5% CO2 for 72 to 120 hours.
-
Monitor organoid morphology and growth daily using a brightfield microscope. Capture images before and after treatment.
-
-
Cell Viability Assessment (CellTiter-Glo® 3D Assay):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle control (DMSO) wells, which is set as 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
The provided protocols and data serve as a robust starting point for investigating the therapeutic potential of this compound in CRC organoids. The pan-KRAS inhibitory activity of this compound, particularly in KRAS-mutant models, underscores its relevance for further preclinical evaluation. The use of patient-derived organoids allows for a more accurate prediction of clinical response, paving the way for personalized medicine approaches in colorectal cancer treatment.
References
- 1. Drug repurposing screening and mechanism analysis based on human colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KRAS, a New Target for Precision Medicine in Colorectal Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. huborganoids.nl [huborganoids.nl]
- 8. A pair of primary colorectal cancer-derived and corresponding synchronous liver metastasis-derived organoid cell lines - Figure f5 | Aging [aging-us.com]
Application Notes and Protocols: BI-2865 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2865 is a potent, non-covalent, pan-KRAS inhibitor that targets the inactive, GDP-bound state ("OFF" state) of the KRAS protein.[1][2][3] By binding to a variety of KRAS mutants as well as the wild-type protein, this compound blocks the interaction between KRAS and the guanine nucleotide exchange factor SOS1, thereby preventing the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling pathways.[4] This inhibitory action on the RAF-MEK-ERK (MAPK) signaling cascade leads to suppressed tumor cell proliferation.[1] Preclinical studies in various mouse xenograft models, including those with KRAS mutations and wild-type KRAS amplification, have demonstrated the anti-tumor activity of this compound and its closely related, optimized analog, BI-2493.[2][4][5][6][7]
These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving this compound and its analog BI-2493 in mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in a Multidrug Resistance Xenograft Model
| Cell Line | Mouse Strain | Administration Route | Dosing Regimen | Outcome | Reference |
| KBv200 (P-glycoprotein overexpressing) | BALB/c nude | Oral Gavage | 30 mg/kg, every two days | In combination with paclitaxel, significantly suppressed tumor growth compared to either agent alone. | [8] |
Table 2: In Vivo Efficacy of the this compound Analog, BI-2493, in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Status | Mouse Strain | Administration Route | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| DMS 53 (CDX) | Small Cell Lung Cancer | Wild-Type Amplified (CN = 9.5) | Nude | Oral Gavage | 30 mg/kg, twice daily | Significant | [7] |
| DMS 53 (CDX) | Small Cell Lung Cancer | Wild-Type Amplified (CN = 9.5) | Nude | Oral Gavage | 90 mg/kg, twice daily | Dose-dependent | [7] |
| MKN1 (CDX) | Gastric Cancer | Wild-Type Amplified (CN = 12.7) | Nude | Oral Gavage | 90 mg/kg, twice daily | 140% (tumor regression) | [7] |
| ES11082 (PDX) | Esophageal Cancer | Not Specified | Not Specified | Oral Gavage | 30 mg/kg, twice daily | Significant | |
| GA6871 (PDX) | Gastric Cancer | Not Specified | Not Specified | Oral Gavage | Not Specified | Deep and long-lasting tumor regressions | [6] |
Note: BI-2493 is a structurally related and optimized analog of this compound for in vivo studies. The data for BI-2493 is presented to illustrate the potential anti-tumor efficacy of this class of pan-KRAS inhibitors.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol is based on a study investigating the reversal of multidrug resistance in a mouse xenograft model.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In a sterile tube, add the required volume of DMSO.
-
Add the PEG300 and vortex until fully mixed.
-
Add the Tween-80 and vortex until the solution is clear.
-
Finally, add the saline and vortex thoroughly.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed. It is recommended to prepare this formulation fresh before each administration.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered. The typical administration volume is 10 mL/kg.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress after administration.
-
-
Dosing Schedule:
-
In the referenced study, administration was performed once every two days.[8] The optimal dosing schedule may vary depending on the xenograft model and the specific experimental goals.
-
Protocol 2: General Procedure for Efficacy Studies in Subcutaneous Xenograft Models
This protocol is a generalized procedure based on common practices in preclinical xenograft studies.
Materials:
-
Cancer cell line of interest (e.g., with specific KRAS mutation or amplification)
-
Matrigel (or other appropriate extracellular matrix)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Calipers
-
This compound or its analog (e.g., BI-2493)
-
Appropriate vehicle for oral administration
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a mixture of PBS and Matrigel (typically at a 1:1 ratio) at the desired concentration (e.g., 3.5 x 10^6 cells in 100-200 µL).[8]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
-
Treatment Administration:
-
Prepare the this compound formulation or vehicle control as described in Protocol 1.
-
Administer the treatment (e.g., oral gavage) according to the planned dosing regimen (e.g., daily, twice daily, or every other day).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity in the animals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations
This compound Mechanism of Action and KRAS Signaling Pathway
Caption: Mechanism of this compound in the KRAS signaling pathway.
Experimental Workflow for a Xenograft Efficacy Study
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BI-2493 and this compound show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection of p-ERK Inhibition by BI-2865 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often driven by mutations in genes such as KRAS, is a hallmark of many cancers.[4][5] BI-2865 is a potent, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound state of KRAS, effectively blocking its interaction with downstream effectors like RAF.[1][6][7] This inhibition leads to the suppression of the downstream signaling cascade, including the phosphorylation of ERK1/2 (p-ERK).[6] Western blotting is a widely used technique to measure the levels of p-ERK, providing a direct assessment of the efficacy of inhibitors targeting the ERK pathway.[8][9] This document provides a detailed protocol for performing a Western blot to detect changes in p-ERK levels in cells treated with this compound.
Signaling Pathway Diagram
Caption: The ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-ERK.
Quantitative Data Summary
The following table presents representative data from a hypothetical experiment measuring the inhibition of p-ERK by this compound in a KRAS-mutant cancer cell line. The intensity of the p-ERK band is normalized to the total ERK band for each sample.
| This compound Concentration (nM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.50 | 50% |
| 100 | 0.15 | 85% |
| 1000 | 0.05 | 95% |
Detailed Experimental Protocol
This protocol outlines the steps for a Western blot experiment to detect p-ERK levels following treatment with this compound.
Cell Culture and Treatment
-
Plate cells (e.g., a KRAS-mutant cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
Optional: Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.[8]
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the specified time. A vehicle control (e.g., DMSO) should be included.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.[8]
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[8]
-
Load the samples into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).[8]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[8][10]
-
Transfer the separated proteins from the gel to a PVDF membrane.[8] Ensure the transfer buffer contains 20% methanol.[10]
Immunoblotting and Detection
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[9][10]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9][10]
-
Wash the membrane three times with TBST for 5-10 minutes each.[9][10]
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[9][10]
Stripping and Reprobing for Total ERK
-
To normalize the p-ERK signal, the membrane should be stripped and reprobed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., glycine-HCl, pH 2.2) for 15-30 minutes with vigorous shaking.[10]
-
Wash the membrane thoroughly with PBS and then with TBST.[8]
-
Re-block the membrane with 5% BSA in TBST for 1 hour.[8]
-
Incubate the membrane with a primary antibody for total ERK overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Analysis
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.[9][10]
-
Normalize the p-ERK signal to the total ERK signal for each sample to account for any variations in protein loading.[9][10]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
References
- 1. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the ERK mitogen-activated protein kinase cascade for the treatment of KRAS-mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Notes and Protocols: BI-2865 in Patient-Derived Xenograft (PDX) Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in non-small cell lung cancer (NSCLC), making it a critical target for therapeutic development. BI-2865 is a potent, non-covalent, pan-KRAS inhibitor that locks KRAS in its inactive, GDP-bound state.[1] This mechanism of action prevents the activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for tumor cell proliferation and survival.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical cancer research, as they closely recapitulate the heterogeneity and molecular characteristics of the original human tumor.[3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in lung cancer PDX models.
Mechanism of Action of this compound
This compound functions by binding to the inactive "OFF" state of both wild-type and mutant KRAS proteins.[6][7] This binding inhibits the interaction between KRAS and its guanine nucleotide exchange factors (GEFs), such as SOS1, thereby preventing the exchange of GDP for GTP and maintaining KRAS in an inactive conformation. This, in turn, blocks the activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades, leading to the inhibition of cancer cell proliferation and tumor growth.[1][2]
Quantitative Data from Preclinical Studies
While specific data on this compound in lung cancer PDX models is not yet widely published, data from its closely related pan-KRAS inhibitor, BI-2493, in a small cell lung cancer (SCLC) cell line-derived xenograft (CDX) model and other PDX models provide a strong rationale for its use.[6]
Table 1: In Vivo Efficacy of BI-2493 in a KRAS Wild-Type Amplified SCLC CDX Model
| Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| DMS 53 (SCLC CDX) | Vehicle | Twice daily, oral | - | [6] |
| DMS 53 (SCLC CDX) | BI-2493 (30 mg/kg) | Twice daily, oral | Significant dose-dependent inhibition | [6] |
| DMS 53 (SCLC CDX) | BI-2493 (90 mg/kg) | Twice daily, oral | Significant dose-dependent inhibition | [6] |
Table 2: In Vivo Efficacy of BI-2493 in KRAS Wild-Type Amplified PDX Models
| Model | Cancer Type | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| ES11082 | Esophageal Cancer | BI-2493 (30 mg/kg) | Twice daily, oral | 78% | [6] |
| GA6871 | Gastric Cancer | BI-2493 (30 mg/kg) | Twice daily, oral | 108% (regression) | [6][8] |
Experimental Protocols
Protocol 1: Establishment of Lung Cancer Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing lung cancer PDX models from fresh patient tumor tissue.
Materials:
-
Fresh, sterile patient lung tumor tissue
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
-
Sterile cell culture medium (e.g., RPMI-1640)
Procedure:
-
Tumor Tissue Collection and Preparation:
-
Obtain fresh tumor tissue from surgically resected or biopsied lung cancer patients under sterile conditions.[9]
-
Transport the tissue to the laboratory immediately in sterile transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).[5]
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the immunodeficient mice using an approved protocol.
-
Shave and sterilize the site of implantation (typically the flank or dorsal region).[4]
-
-
Tumor Implantation:
-
Make a small incision (approximately 5 mm) in the skin at the prepared site.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.[4]
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice regularly for tumor growth, body weight, and overall health.
-
Tumor growth can be measured using calipers.
-
-
Passaging of PDX Tumors:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.[5]
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and mince the viable tumor tissue into smaller fragments for subsequent implantation into new host mice (passaging).[5]
-
It is recommended to use the PDX models for studies within the first few passages (e.g., P3-P5) to maintain the characteristics of the original tumor.[5]
-
Protocol 2: In Vivo Efficacy Study of this compound in Lung Cancer PDX Models
This protocol describes a general framework for assessing the anti-tumor activity of this compound in established lung cancer PDX models.
Materials:
-
Established lung cancer PDX-bearing mice
-
This compound (formulated for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Study Initiation:
-
Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
-
Treatment Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., twice daily). Dosing will need to be optimized, but studies with the related compound BI-2493 used doses of 30-90 mg/kg.[6]
-
Administer the vehicle control to the control group using the same schedule and route of administration.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined endpoint size or after a specific treatment duration.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatment.
-
Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blotting for downstream KRAS signaling targets) and histological examination.
-
Conclusion
The use of this compound in patient-derived xenograft models of lung cancer represents a promising preclinical approach to evaluate the efficacy of this pan-KRAS inhibitor in a system that closely mimics human disease. The protocols provided herein offer a framework for the establishment of lung cancer PDX models and the subsequent in vivo testing of this compound. While direct quantitative data for this compound in lung cancer PDX models is still emerging, the strong anti-tumor activity of the related compound BI-2493 in similar models underscores the potential of this therapeutic strategy. Further studies are warranted to fully characterize the efficacy and pharmacodynamics of this compound in a diverse range of lung cancer PDX models harboring various KRAS mutations.
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the KRAS Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 4. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 5. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BI-2493 and this compound show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Genome-Wide CRISPR Screen to Identify Synergistic Partners with the Pan-KRAS Inhibitor BI-2865
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, yet for decades, KRAS was considered "undruggable." The recent development of targeted inhibitors has brought new hope, and among these is BI-2865, a potent, non-covalent pan-KRAS inhibitor. This compound effectively binds to the inactive GDP-bound state of both wild-type and a broad spectrum of mutant KRAS proteins, preventing their activation and downstream signaling.[1] While pan-KRAS inhibition represents a significant therapeutic advance, acquired resistance and tumor heterogeneity remain clinical challenges.
Combination therapies are a promising strategy to enhance the efficacy of KRAS inhibitors and overcome resistance. Identifying rational and effective combination partners is therefore a critical area of research. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful, unbiased tool to systematically identify genetic vulnerabilities that can be exploited for therapeutic synergy.[2]
This application note provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes KRAS-mutant cancer cells to this compound. We will outline the experimental workflow, from library transduction to hit validation, and provide illustrative data for the identification of synergistic targets. The primary candidates for synergistic partnership with pan-KRAS inhibitors, based on extensive preclinical research, are inhibitors of key nodes in the MAPK signaling pathway, such as SOS1 and MEK.[3][4][5]
Principle of the Assay
This protocol describes a negative selection (dropout) CRISPR screen. A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing KRAS-mutant cancer cells. The cell population is then split and treated with either a vehicle control or a sub-lethal dose of this compound. Over time, sgRNAs targeting genes that are essential for survival in the presence of this compound will be depleted from the drug-treated population compared to the control population. Deep sequencing of the sgRNA cassettes at the beginning and end of the experiment allows for the quantification of these changes and the identification of "synergistic" gene knockouts.
Materials and Reagents
-
Cell Line: KRAS-mutant cancer cell line (e.g., HCT116, A549) stably expressing Cas9 nuclease.
-
CRISPR Library: Pooled whole-genome sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
DMEM, high glucose, GlutaMAX™ Supplement, pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
-
Cell Culture:
-
Appropriate cell culture medium and supplements for the chosen cancer cell line
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Polybrene
-
-
Drug Treatment:
-
This compound (or other pan-KRAS inhibitor)
-
DMSO (vehicle control)
-
-
Genomic DNA Extraction:
-
Genomic DNA purification kit
-
-
PCR and Sequencing:
-
PCR master mix
-
Primers for sgRNA amplification
-
Next-generation sequencing (NGS) platform
-
-
Data Analysis:
-
Software for CRISPR screen analysis (e.g., MAGeCK, drugZ)
-
Experimental Protocols
Protocol 1: Pooled Lentiviral CRISPR Knockout Screen
1. Lentivirus Production and Titer Determination:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, packaging plasmid (e.g., psPAX2), and envelope plasmid (e.g., pMD2.G).
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Determine the viral titer to calculate the appropriate volume for transduction to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive a single sgRNA.
2. Lentiviral Transduction of Cas9-Expressing Cells:
-
Plate a sufficient number of Cas9-expressing KRAS-mutant cells to maintain a library representation of at least 500 cells per sgRNA.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of polybrene.
-
After 24 hours, replace the virus-containing medium with fresh medium.
3. Antibiotic Selection and Initial Cell Harvest (T0):
-
After 48-72 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Once selection is complete, harvest a representative population of cells to serve as the initial time point (T0). This sample will be used to determine the initial sgRNA distribution.
4. This compound Treatment:
-
Determine the IC20-IC30 concentration of this compound for the target cell line. This sub-lethal concentration is important to identify synergistic interactions rather than general toxicity.
-
Split the remaining transduced cells into two populations: a vehicle control group (treated with DMSO) and a this compound-treated group.
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
5. Final Cell Harvest (T-final):
-
After the treatment period, harvest the final cell populations from both the vehicle- and this compound-treated groups.
6. Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the T0 and T-final cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing to determine the read counts for each sgRNA in each sample.
7. Data Analysis:
-
Use a computational tool like MAGeCK or drugZ to analyze the sequencing data.
-
Normalize the sgRNA read counts and calculate the log2 fold change (LFC) of each sgRNA in the T-final samples relative to the T0 sample.
-
Identify genes for which the corresponding sgRNAs are significantly depleted in the this compound-treated group compared to the vehicle-treated group. These are the candidate synergistic genes.
Protocol 2: Validation of Synergistic Hits
1. Individual Gene Knockout:
-
Validate the top candidate genes from the primary screen by generating individual knockout cell lines using 2-3 different sgRNAs per gene.
2. Synergy Assays:
-
Perform cell viability assays (e.g., CellTiter-Glo) with the individual knockout and control cell lines treated with a dose range of this compound.
-
Calculate synergy scores using a model such as the Bliss independence or Loewe additivity model to confirm the synergistic interaction.
3. Mechanistic Studies:
-
Investigate the mechanism of synergy by performing western blotting for key signaling proteins, cell cycle analysis, or apoptosis assays.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical CRISPR screen with this compound in a KRAS G12D-mutant colorectal cancer cell line. The data is modeled on expected outcomes from screens with MEK inhibitors in similar genetic backgrounds.[3][6]
Table 1: Top 10 Gene Hits from a Hypothetical Genome-Wide CRISPR Screen with this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Vehicle) | p-value | False Discovery Rate (FDR) |
| SOS1 | Son of Sevenless Homolog 1 | -3.2 | 1.5e-8 | 2.1e-7 |
| MAP2K1 | Mitogen-Activated Protein Kinase Kinase 1 (MEK1) | -3.0 | 3.2e-8 | 3.8e-7 |
| MAP2K2 | Mitogen-Activated Protein Kinase Kinase 2 (MEK2) | -2.8 | 7.1e-8 | 6.5e-7 |
| SHP2 | Protein Tyrosine Phosphatase, Non-Receptor Type 11 | -2.5 | 1.2e-7 | 9.8e-7 |
| RAF1 | Raf-1 Proto-Oncogene, Serine/Threonine Kinase | -2.3 | 4.5e-7 | 3.1e-6 |
| KRAS | KRAS Proto-Oncogene, GTPase | -2.1 | 8.9e-7 | 5.4e-6 |
| EGFR | Epidermal Growth Factor Receptor | -1.9 | 1.5e-6 | 8.2e-6 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -1.8 | 2.3e-6 | 1.1e-5 |
| AKT1 | AKT Serine/Threonine Kinase 1 | -1.7 | 4.1e-6 | 1.8e-5 |
| YAP1 | Yes-Associated Protein 1 | -1.6 | 6.8e-6 | 2.7e-5 |
Table 2: Validation of Top Hits by Synergy Scoring
| Gene Knockout | Drug Combination | Synergy Score (Bliss) |
| SOS1 | This compound + SOS1 inhibitor (BI-3406) | 25.4 |
| MAP2K1 | This compound + MEK inhibitor (Trametinib) | 22.8 |
| SHP2 | This compound + SHP2 inhibitor (TNO155) | 18.2 |
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the genome-wide CRISPR screen.
Discussion
The results of a genome-wide CRISPR screen with this compound are anticipated to highlight the critical role of the MAPK signaling pathway in mediating sensitivity to pan-KRAS inhibition. The top synergistic hits are likely to be key components of this pathway, including SOS1, MEK1/2, and SHP2. This is consistent with the known mechanisms of adaptive resistance to KRAS inhibition, where feedback reactivation of the MAPK pathway can limit the efficacy of single-agent therapy.
-
SOS1: As a guanine nucleotide exchange factor (GEF), SOS1 is a critical activator of KRAS.[7] Inhibiting SOS1 prevents the loading of GTP onto KRAS, thereby reducing the pool of active KRAS. Combining a SOS1 inhibitor with this compound would create a dual blockade of KRAS activation, a potentially powerful synergistic interaction.[8]
-
MEK1/2: As downstream effectors of KRAS, MEK1 and MEK2 are central nodes in the MAPK cascade. Inhibition of MEK has been shown to be synergistic with KRAS inhibition in preclinical models.[9] This combination can overcome the feedback reactivation of the pathway that often occurs with single-agent KRAS inhibition.
The identification of these and other synergistic partners through a CRISPR screen provides a rational basis for the development of novel combination therapies for KRAS-driven cancers. The protocols and illustrative data presented in this application note provide a framework for researchers to conduct their own screens and contribute to this exciting area of drug discovery.
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful and unbiased approach to identify synergistic partners for the pan-KRAS inhibitor this compound. The detailed protocols and illustrative data provided here offer a comprehensive guide for researchers to perform these experiments and analyze the results. The identification and validation of synergistic targets, such as SOS1 and MEK, will be crucial for the development of more effective and durable therapeutic strategies for patients with KRAS-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CRISPR screen identifies MAPK7 as a target for combination with MEK inhibition in KRAS mutant NSCLC | PLOS One [journals.plos.org]
- 4. A CRISPR screen identifies MAPK7 as a target for combination with MEK inhibition in KRAS mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR-cas9 knockout screening identifies GRB7 as a driver for MEK inhibitor resistance in KRAS mutant colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CRISPR screen identifies MAPK7 as a target for combination with MEK inhibition in KRAS mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Ki67 in BI-2865 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2865 is a potent, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound state of both wild-type and a broad range of mutant KRAS proteins.[1] By locking KRAS in its "OFF" state, this compound effectively blocks the protein-protein interaction with guanine nucleotide exchange factors like SOS1, thereby preventing KRAS activation and subsequent downstream signaling through pathways such as the MAPK cascade.[1][2] This inhibition of oncogenic signaling ultimately leads to a reduction in tumor cell proliferation.[1]
The Ki67 protein is a well-established marker of cellular proliferation, expressed in the nucleus during all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in quiescent cells (G0).[3] Consequently, immunohistochemical (IHC) detection of Ki67 is a widely used method to assess the proliferative index of a tumor. In the context of this compound treatment, a decrease in the percentage of Ki67-positive tumor cells is an expected pharmacodynamic readout, providing evidence of the drug's anti-proliferative effect in vivo.
These application notes provide a summary of the expected effects of pan-KRAS inhibition on Ki67 expression in preclinical tumor models and a detailed protocol for performing Ki67 immunohistochemistry on tumor tissues.
Data Presentation
The anti-proliferative effects of pan-KRAS inhibition have been demonstrated in preclinical xenograft models. While specific Ki67 data for this compound is not publicly available, data from the closely related and structurally similar pan-KRAS inhibitor, BI-2493, which shares the same mechanism of action, serves as a strong surrogate.[4][5][6] The following table summarizes the effect of BI-2493 on Ki67 expression in two different xenograft models.
| Cell Line Xenograft Model | Treatment Group | Mean % Ki67 Positive Cells (± SEM) | Outcome |
| MKN1 (Gastric Cancer, KRAS WT Amplified) | Vehicle | ~40% | - |
| BI-2493 (90 mg/kg, BID) | ~20% | Significant decrease in proliferation[5][6] | |
| DMS 53 (Small Cell Lung Cancer) | Vehicle | ~80% | - |
| BI-2493 (90 mg/kg, BID) | ~80% | No significant change in proliferation[5] |
Data is approximated from published graphs in Tedeschi, A. et al. Mol Cancer Ther (2025).[4][5][6]
These findings indicate that the anti-proliferative effect of pan-KRAS inhibition, as measured by Ki67 staining, can be tumor model-dependent. In sensitive models like MKN1, treatment leads to a significant reduction in the proliferative index, correlating with tumor growth inhibition.[5]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense treatment against Ki-67 mRNA inhibits proliferation and tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by BI-2865
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-2865 is a potent and selective non-covalent pan-KRAS inhibitor.[1][2][3] It targets the inactive, GDP-bound "OFF" state of both wild-type and various mutant forms of KRAS, a key signaling protein frequently dysregulated in cancer.[1][2][4] By locking KRAS in its inactive conformation, this compound blocks the interaction with guanine nucleotide exchange factors like SOS1/2, thereby preventing downstream signaling through pathways such as the MAPK and PI3K cascades.[2] This inhibition of oncogenic signaling can lead to cell cycle arrest and induction of apoptosis in KRAS-dependent cancer cells.[5]
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to specifically target and identify apoptotic cells.[8] When conjugated to a fluorochrome, such as FITC, Annexin V provides a sensitive method for detecting early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[6] It is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, producing a bright red fluorescence.[6]
By using Annexin V and PI in combination, it is possible to distinguish between three populations of cells by flow cytometry:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment where a KRAS-mutant cancer cell line was treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 | 2.5 | 2.3 |
| This compound | 10 | 85.1 | 10.3 | 4.6 |
| This compound | 100 | 60.7 | 25.8 | 13.5 |
| This compound | 1000 | 25.3 | 45.1 | 29.6 |
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
KRAS-dependent cancer cell line (e.g., with KRAS G12C, G12D, or G12V mutation)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Polystyrene tubes for flow cytometry
Cell Culture and Treatment
-
Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Annexin V and PI Staining Protocol
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for washing and resuspending the cells.[9]
-
Harvest Cells:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[6]
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[9] Discard the supernatant and wash the cells once with cold PBS.[9] Centrifuge again and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] The samples should be analyzed by flow cytometry as soon as possible, preferably within one hour.[10]
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Acquire the data for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells (often a small population)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
BI-2865 solubility issues and preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of BI-2865 in DMSO. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to ensure successful experimentation with this pan-KRAS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound is soluble in DMSO at concentrations up to 250 mg/mL.[1][2] However, to ensure complete dissolution, sonication is often recommended.[3] It is also crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2][4]
Q2: How should I store this compound powder and my DMSO stock solution?
A2: Proper storage is critical for maintaining the stability and activity of this compound.
-
DMSO Stock Solution: For long-term storage, aliquot and store at -80°C for up to 6 months to a year.[1][2][3][4] For short-term storage, -20°C is suitable for up to 1 month.[1][2][4] It is imperative to avoid repeated freeze-thaw cycles.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a non-covalent, pan-KRAS inhibitor.[2][5] It functions by binding to the inactive, GDP-bound state of both wild-type and a broad range of mutant KRAS proteins.[5][6] This prevents the exchange of GDP for GTP, thereby blocking the activation of KRAS and inhibiting downstream oncogenic signaling through the RAF-MEK-ERK (MAPK) pathway.[1][5]
Q4: Which KRAS mutations is this compound effective against?
A4: this compound has demonstrated broad activity against multiple KRAS mutants, including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, and A146V/T.[7][8]
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO.
-
Possible Cause 1: Suboptimal DMSO quality.
-
Possible Cause 2: Insufficient agitation.
-
Solution: Vortex the solution vigorously. If precipitation persists, sonicate the solution for a short period.[3] Gentle warming in a water bath may also aid dissolution, but be cautious to avoid degradation.
-
-
Possible Cause 3: Concentration is too high.
-
Solution: While the maximum reported solubility is high, it is advisable to prepare a stock solution at a slightly lower concentration for routine use to ensure complete dissolution.
-
Issue: Precipitation is observed when diluting the DMSO stock in aqueous media for cell culture.
-
Possible Cause 1: Poor mixing.
-
Solution: When diluting, add the this compound DMSO stock dropwise to the aqueous media while vortexing or stirring continuously to ensure rapid and even dispersion.
-
-
Possible Cause 2: Exceeding the aqueous solubility limit.
-
Solution: The final concentration of DMSO in your cell culture media should be kept low (typically <0.5%) to minimize solvent toxicity. Ensure that the final concentration of this compound in the media does not exceed its aqueous solubility limit. If precipitation occurs, you may need to lower the final working concentration.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Some components of cell culture media can interact with small molecules and reduce their solubility. Consider using a serum-free or low-serum medium for the initial dilution before adding it to the final culture.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Solubility in DMSO | Up to 250 mg/mL | [1][2] |
| Molar Mass | 465.57 g/mol | [3] |
| Storage (Powder) | -20°C for 3 years | [1][3] |
| Storage (DMSO Stock) | -80°C for 6-12 months | [1][2][3][4] |
| -20°C for 1 month | [1][2][4] | |
| Binding Affinity (KD) | WT KRAS: 6.9 nM | [2] |
| G12C: 4.5 nM | [2] | |
| G12D: 32 nM | [2] | |
| G12V: 26 nM | [2] | |
| G13D: 4.3 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.66 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: this compound inhibits the KRAS signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ChemGood [chemgood.com]
- 8. biofargo.com [biofargo.com]
Potential off-target effects of BI-2865 in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BI-2865 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, non-covalent, pan-KRAS inhibitor.[1] It is designed to target the inactive, GDP-bound state of various KRAS mutants (including G12C, G12D, G12V, and G13D) as well as wild-type (WT) KRAS.[1][2] By binding to KRAS, this compound blocks the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby preventing the activation of KRAS and downstream signaling pathways, such as the MAPK pathway.[3]
Q2: Is there any available data on the kinase selectivity profile of this compound?
Currently, a comprehensive kinase selectivity panel for this compound has not been made publicly available. However, a structurally related pan-KRAS inhibitor, BI-2493, was screened against a panel of 403 kinases and showed no significant off-target kinase inhibition at a concentration of 1µM. While this suggests that this compound may also have a high degree of selectivity for its intended target, direct experimental evidence for this compound is lacking. It is known to be selective for KRAS over other RAS isoforms like HRAS and NRAS.[4][5]
Q3: Are there any known non-kinase off-target effects of this compound?
Recent studies have identified a potential off-target effect of this compound. It has been shown to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.[6] This effect is attributed to the direct binding of this compound to P-gp, inhibiting its efflux pump function.[6] This is an important consideration for researchers using this compound in cellular assays, as it may influence the intracellular concentration and efficacy of other compounds.
Q4: How can I determine if unexpected results in my kinase assay are due to off-target effects of this compound?
If you observe unexpected phenotypes or signaling events in your experiments with this compound, it is prudent to investigate the possibility of off-target effects. A multi-pronged approach is recommended:
-
Kinome Profiling: The most direct way to assess off-target kinase activity is to perform a kinome-wide selectivity screen.
-
Orthogonal Assays: Use a different assay format to confirm your primary results. For example, if you are using a luminescence-based assay, consider a fluorescence-based or radiometric assay to rule out compound interference with the detection method.
-
Cellular Target Engagement: Employ techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that this compound is engaging KRAS in your cellular model at the concentrations used.
-
Rescue Experiments: If possible, use a drug-resistant mutant of KRAS to see if it can rescue the observed phenotype. This can help to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in cellular assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| P-glycoprotein (P-gp) Efflux | If your cell line expresses high levels of P-gp, this compound may be actively transported out of the cells, reducing its effective intracellular concentration. | Co-treatment with a known P-gp inhibitor (that does not affect your pathway of interest) should increase the apparent potency of this compound. |
| Compound Stability | This compound may be unstable in your specific cell culture medium or experimental conditions. | Prepare fresh stock solutions and working dilutions for each experiment. Minimize the time the compound spends in aqueous solutions before being added to cells. |
| Cell Line Specific Factors | The cellular context, including the expression levels of KRAS and downstream signaling components, can influence the potency of this compound. | Test the compound in multiple cell lines with well-characterized KRAS status to determine if the observed potency is consistent. |
Issue 2: Unexpected changes in phosphorylation of proteins outside the canonical KRAS signaling pathway.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unknown Off-Target Kinase Inhibition | This compound may be inhibiting one or more kinases that are not its intended target. | Perform a kinome-wide selectivity screen to identify potential off-target kinases. Validate any hits using in vitro kinase assays with purified enzymes. |
| Network Crosstalk | Inhibition of the KRAS pathway can lead to feedback loops and activation of compensatory signaling pathways. | Conduct a time-course experiment and analyze the phosphorylation status of key nodes in related signaling pathways (e.g., PI3K/AKT, JNK, p38) by Western blot to map the signaling dynamics. |
| Non-specific Effects | At high concentrations, small molecules can induce cellular stress or other non-specific effects that lead to changes in protein phosphorylation. | Perform a dose-response experiment and use the lowest effective concentration of this compound. Include appropriate vehicle controls in all experiments. |
Data Presentation
Table 1: On-Target Binding Affinities of this compound for KRAS Variants
| KRAS Variant | Binding Affinity (KD, nM) |
| Wild-Type (WT) | 6.9 |
| G12C | 4.5 |
| G12D | 32 |
| G12V | 26 |
| G13D | 4.3 |
| Data from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via a Commercial Service
Objective: To determine the kinase selectivity profile of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers large-scale kinase screening services (e.g., Eurofins, Reaction Biology, Promega).
-
Assay Format: Select a suitable assay format, such as a competition binding assay (e.g., KiNativ) or an enzymatic activity assay. For an initial screen, a single high concentration (e.g., 1 µM) is often used.
-
Data Analysis: The service provider will report the percentage of inhibition for each kinase at the tested concentration. Significant inhibition (typically >50% or >70%) warrants further investigation with IC₅₀ determination.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the on-target and potential off-target effects of this compound on cellular signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of this compound on signaling.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ras | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to BI-2865 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the pan-KRAS inhibitor, BI-2865.
Frequently Asked Questions (FAQs)
Q1: What are the known acquired resistance mechanisms to this compound?
Acquired resistance to this compound, a non-covalent pan-KRAS inhibitor, can occur through on-target alterations. The most definitive evidence points to the development of secondary mutations in the KRAS protein itself. These mutations can interfere with the binding of this compound to the inactive, GDP-bound KRAS.
While direct studies on bypass pathway activation in this compound resistance are emerging, it is a well-established mechanism of resistance for other KRAS inhibitors. Therefore, it is highly probable that activation of alternative signaling pathways that bypass the need for KRAS signaling can also confer resistance to this compound.
Q2: Which specific secondary KRAS mutations have been identified to cause resistance to this compound?
Recent studies have identified several secondary mutations in KRAS G12D-mutant cancer cells that confer resistance to this compound. These include:
-
V9W
-
G13P
-
T58Y
-
R68G
-
Y96W
-
Q99L
These mutations are thought to alter the conformation of the switch-II pocket or other critical binding regions, thereby reducing the affinity of this compound for the KRAS protein.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential causes?
Reduced sensitivity to this compound can be due to several factors:
-
Emergence of a resistant subclone: A small population of cells with pre-existing or newly acquired resistance mechanisms may have been selected for during treatment.
-
On-target resistance: The development of secondary mutations in the KRAS gene.
-
Off-target resistance: Activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK and/or PI3K/AKT pathways, independent of direct KRAS activation.[1][2][3]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) have been linked to resistance to KRAS inhibitors.[3]
Q4: How can I investigate the mechanism of resistance in my this compound resistant cell line?
To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Sequence the KRAS gene: Perform Sanger or next-generation sequencing of the KRAS gene in your resistant cell line to identify any secondary mutations.
-
Assess downstream signaling pathways: Use Western blotting to examine the phosphorylation status of key proteins in the MAPK (e.g., p-MEK, p-ERK) and PI3K/AKT (e.g., p-AKT, p-mTOR) pathways.[2][3] Persistent activation of these pathways in the presence of this compound suggests bypass track activation.
-
Perform a cell viability assay with pathway inhibitors: Treat your resistant cells with this compound in combination with inhibitors of the MAPK or PI3K/AKT pathways to see if sensitivity can be restored.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time in my cell culture experiments.
| Possible Cause | Suggested Solution |
| Selection of resistant cells | 1. Re-evaluate the IC50 of this compound in your cell line to confirm a shift in sensitivity. 2. If resistance is confirmed, consider generating a new resistant cell line model for further investigation (see Experimental Protocols). 3. If possible, return to an earlier passage of the parental cell line to repeat the experiment. |
| Drug stability issues | 1. Ensure proper storage of this compound stock solutions at -20°C or -80°C. 2. Prepare fresh dilutions of this compound for each experiment. |
| Cell line integrity | 1. Perform cell line authentication to ensure there has been no cross-contamination. 2. Regularly check for mycoplasma contamination. |
Problem 2: My this compound resistant cell line shows no secondary mutations in KRAS.
| Possible Cause | Suggested Solution |
| Bypass pathway activation | 1. Perform Western blot analysis to check for the reactivation of MAPK and/or PI3K/AKT signaling pathways in the presence of this compound. 2. Use targeted inhibitors for MEK (e.g., trametinib) or PI3K/AKT (e.g., GDC-0941) in combination with this compound to assess for re-sensitization. |
| Upregulation of receptor tyrosine kinases (RTKs) | 1. Use a phospho-RTK array to screen for increased activation of various RTKs. 2. If an activated RTK is identified, test the combination of this compound with a specific inhibitor for that RTK. |
| Epithelial-to-mesenchymal transition (EMT) | 1. Examine cell morphology for changes consistent with a mesenchymal phenotype (e.g., elongated, spindle shape). 2. Perform Western blot or qPCR to assess the expression of EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin). |
Quantitative Data
Table 1: Comparative In Vitro Efficacy of this compound and Other KRAS Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | KRAS Mutation | Resistance Status | This compound IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| Ba/F3 | G12C, G12D, or G12V | Sensitive | ~140[4][5] | - | - |
| MIA PaCa-2 | G12C | Sotorasib/Adagrasib Resistant | Potent Inhibition (qualitative) | High (Resistant) | High (Resistant) |
Note: Quantitative IC50 values for this compound in specifically generated resistant cell lines are not yet widely available in the literature. The table reflects currently available data.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating doses of the drug.
Materials:
-
Parental cancer cell line with a known KRAS mutation
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well plates
-
Cell culture flasks
-
MTT reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay to determine the IC50 value.
-
-
Initial Treatment:
-
Culture the parental cells in a flask with a low concentration of this compound (e.g., IC10 to IC20) in the culture medium.
-
-
Dose Escalation:
-
Once the cells have reached 70-80% confluency and their growth rate has stabilized, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Continue this process of gradual dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
At various stages of dose escalation, perform an MTT assay on the resistant cell population and compare the IC50 value to that of the parental cells. A significant increase (e.g., >5-fold) indicates the development of resistance.
-
-
Clonal Selection (Optional):
-
Once a desired level of resistance is achieved, single-cell clone isolation can be performed to establish a homogenous resistant cell line.
-
Protocol 2: Cell Viability (MTT) Assay
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot Analysis of MAPK and PI3K/AKT Pathways
Procedure:
-
Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK, ERK, AKT, and mTOR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: On-target and off-target resistance to this compound.
Caption: Experimental workflow for this compound resistance.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
Overcoming BI-2865 resistance through combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-KRAS inhibitor, BI-2865. The focus is on understanding and overcoming resistance to this compound through combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-covalent, and cell-permeable pan-KRAS inhibitor.[1][2] It targets the inactive, GDP-bound state of KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking KRAS activation.[1][3] this compound has shown activity against a broad range of KRAS mutants (including G12A/C/D/V/S, G13D, and Q61H) as well as wild-type KRAS.[4][5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to KRAS inhibitors, including this compound, can arise from various on-target and off-target mechanisms. A primary mechanism of acquired resistance is the activation of the YAP/TAZ-TEAD signaling pathway, which can compensate for the loss of KRAS effector signaling.[6][7] Other potential mechanisms include:
-
Secondary KRAS mutations: Alterations in the drug-binding site.
-
Bypass signaling: Activation of alternative pathways like the PI3K-AKT-mTOR pathway to maintain cell proliferation and survival.[8]
-
Histological transformation: Changes in cell lineage, such as epithelial-to-mesenchymal transition (EMT), which can reduce dependence on KRAS signaling.[8]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs can reactivate the MAPK pathway downstream of KRAS.[8]
Q3: What combination therapies are recommended to overcome this compound resistance?
A3: Based on preclinical evidence, combining this compound with inhibitors of the YAP/TEAD pathway is a promising strategy to overcome acquired resistance.[2][6] Pharmacological inhibition of TEAD has been shown to synergistically enhance the anti-tumor activity of KRAS inhibitors.[6] Additionally, for cancers exhibiting multidrug resistance through P-glycoprotein (P-gp) upregulation, this compound has been shown to act as a P-gp inhibitor, and can be effectively combined with chemotherapeutic agents like paclitaxel to enhance their efficacy.[9]
Q4: I am observing unexpected toxicity in my in vivo experiments with this compound combination therapy. What could be the cause?
A4: While this compound has been shown to be well-tolerated in some preclinical models, combination therapies can sometimes lead to increased toxicity.[10] It is crucial to perform dose-escalation studies for both this compound and the combination agent to determine the maximum tolerated dose (MTD) for the combination. Ensure that the vehicle used for drug formulation is well-tolerated by the animal model. If using a TEAD inhibitor, be aware of potential on-target toxicities related to the inhibition of YAP/TEAD signaling in normal tissues.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. |
| Drug Potency | Aliquot and store this compound at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Readout Time | Ensure that the incubation time for the viability assay (e.g., MTT, CellTiter-Glo) is consistent across experiments and optimized for your cell line. |
| Vehicle Control | The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and ideally below 0.5%. |
Problem 2: No synergistic effect observed with the combination of this compound and a TEAD inhibitor.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Dosing | Perform a dose-matrix experiment with varying concentrations of both this compound and the TEAD inhibitor to identify the optimal concentrations for synergy. |
| Timing of Treatment | Investigate the effect of sequential versus concurrent administration of the two inhibitors. |
| YAP/TEAD Pathway Not Activated | Confirm that the resistant cells have upregulated YAP/TEAD signaling using Western blot or a reporter assay before concluding a lack of synergy. |
| Cell Line Specific Effects | The degree of synergy can be cell-line dependent. Test the combination in multiple resistant cell lines. |
Problem 3: Difficulty in detecting the interaction between KRAS and its effectors by co-immunoprecipitation (Co-IP).
| Possible Cause | Troubleshooting Suggestion |
| Lysis Buffer Composition | Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) and low salt concentrations to preserve protein-protein interactions.[7] |
| Antibody Quality | Use a Co-IP validated antibody specific to your protein of interest. |
| Insufficient Protein Input | Ensure you are using an adequate amount of total protein lysate for the Co-IP. |
| Transient Interaction | KRAS interactions can be transient. Consider using a cross-linking agent before cell lysis to stabilize the interaction. |
Quantitative Data
Table 1: In Vitro Activity of this compound Against Various KRAS Mutants
| KRAS Mutant | Cell Line | IC50 (nM) |
| G12C | BaF3 | ~140 |
| G12D | BaF3 | ~140 |
| A146V | BaF3 | ~140 |
Data is illustrative and based on published findings for BaF3 pro-B cell lines overexpressing the respective KRAS mutants.[5]
Table 2: Binding Affinity (KD) of this compound to Different KRAS Forms
| KRAS Form | KD (nM) |
| Wild-Type | 6.9 |
| G12C | 4.5 |
| G12D | 32 |
| G12V | 26 |
| G13D | 4.3 |
Source: Selleckchem[2]
Table 3: Synergy Scores for KRAS G12C Inhibitor (Adagrasib) and TEAD Inhibitor (VT-104) Combination
| Cell Line | Average Synergy Score |
| SW837 | > 0.2 |
Note: This data is for the KRAS G12C inhibitor adagrasib, as specific synergy scores for this compound with a TEAD inhibitor are not yet publicly available. This serves as a strong rationale for a similar synergistic effect with this compound.[6]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to this compound for studying resistance mechanisms and testing combination therapies.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay.
-
Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase).
-
Subculturing: Continue to subculture the cells in the presence of the escalating drug concentrations for several months.
-
Selection of Resistant Clones: This long-term culture under drug pressure will select for a population of cells that can proliferate in the presence of high concentrations of this compound.
-
Validation of Resistance: Periodically assess the IC50 of this compound in the cultured cells to confirm the development of a resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay for Combination Therapy
Objective: To assess the synergistic effect of this compound and a TEAD inhibitor on cell viability.
Methodology:
-
Cell Seeding: Seed the this compound resistant cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the TEAD inhibitor, both alone and in combination, in a dose-matrix format.
-
Treatment: Treat the cells with the single agents and combinations for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 3: Western Blot for KRAS Pathway Analysis
Objective: To analyze the activation status of KRAS downstream signaling pathways (MAPK and PI3K/AKT) and the expression of YAP/TEAD pathway proteins.
Methodology:
-
Cell Lysis: Treat this compound resistant and parental cells with the indicated inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, YAP, TAZ, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Co-Immunoprecipitation (Co-IP) for KRAS Interaction
Objective: To determine if this compound treatment affects the interaction of KRAS with its effector proteins (e.g., RAF).
Methodology:
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against KRAS or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against KRAS and the suspected interacting protein (e.g., RAF).
Visualizations
References
- 1. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating the protein interactomes of RAS isoforms identifies PIP5K1A as a KRAS-specific vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: BI-2865 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the pan-KRAS inhibitor, BI-2865, in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected toxicities associated with this compound in animal models?
A1: Current preclinical studies suggest that this compound and its analogs, such as BI-2493, are generally well-tolerated in animal models at therapeutic doses.[1][2] One study highlighted that the combination of this compound with paclitaxel effectively enhanced anti-tumor activity without causing additional toxic injury in mice.[1][3][4] However, a related compound, BI-0474, was associated with some weight loss in mice at higher doses, indicating potential for adverse effects.[5] Researchers should always conduct initial dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental conditions.
Q2: What is a recommended starting dose and administration route for this compound in mice?
A2: While specific doses for this compound are not extensively detailed in the provided search results, an analog, BI-2493, has been administered orally at 90 mg/kg twice daily, resulting in significant tumor growth inhibition without notable weight loss.[5] For novel in vivo studies, it is advisable to perform a dose-escalation study starting from a lower dose and carefully monitoring for any signs of toxicity. The route of administration will depend on the formulation and experimental goals.
Q3: Are there any known off-target effects of this compound that could contribute to toxicity?
A3: this compound is designed as a pan-KRAS inhibitor that selectively binds to the inactive "OFF" state of KRAS, with lower affinity for HRAS and NRAS.[5][6][7] This selectivity for KRAS is intended to minimize off-target effects.[7] One study also identified this compound as an inhibitor of P-glycoprotein (P-gp), which can reverse multidrug resistance.[1][3][4] While this is a therapeutic advantage in some contexts, it could also alter the pharmacokinetics of co-administered drugs that are P-gp substrates, potentially leading to increased toxicity of the combination therapy. Careful consideration of drug-drug interactions is therefore warranted.
Q4: How should this compound be formulated for in vivo administration?
A4: The provided search results do not specify a particular formulation for this compound. For preclinical in vivo studies, small molecule inhibitors are often formulated in vehicles such as a mixture of PEG400, Solutol HS 15, and sterile water, or in a solution of DMSO, Tween 80, and saline. The choice of vehicle should be based on the solubility and stability of this compound and should be tested for its own potential toxicity in a vehicle-only control group. It is crucial to ensure the final formulation is sterile and appropriate for the chosen route of administration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Weight Loss (>15%) or Morbidity | - Dose is too high. - Formulation vehicle toxicity. - Off-target effects. - Tumor burden and associated cachexia. | - Reduce the dose of this compound. - Run a vehicle-only control group to assess vehicle toxicity. - Monitor for specific clinical signs to investigate potential off-target effects. - Ensure humane endpoints are in place for tumor volume and animal health. |
| Lack of Efficacy at a Previously Reported Dose | - Poor drug formulation leading to low bioavailability. - Incorrect route of administration. - Animal model is not sensitive to KRAS inhibition. - Rapid metabolism of the compound. | - Verify the solubility and stability of this compound in the chosen vehicle. - Confirm the appropriateness of the administration route for achieving systemic exposure. - Characterize the KRAS dependency of your tumor model. - Conduct pharmacokinetic studies to determine the in vivo exposure of this compound. |
| Variable Tumor Response Within a Treatment Group | - Inconsistent dosing volume or frequency. - Heterogeneity of the tumor model. - Variable drug metabolism among animals. | - Ensure accurate and consistent administration of the treatment. - Increase the number of animals per group to account for biological variability. - If possible, stratify animals based on initial tumor volume. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| BaF3 | G12C, G12D, G12V | ~140 | [8] |
| HuG1-N (gastric adenocarcinoma) | WT-amplified | 30.8 | [9] |
| HSKT-C (ovarian carcinoma) | WT-amplified | 44.7 | [9] |
Table 2: In Vivo Efficacy of BI-2493 (this compound Analog)
| Animal Model | Tumor Type | Dose and Schedule | Outcome | Reference |
| Xenograft Mice | KRAS G12C, G12D, or G12V mutant tumors | 90 mg/kg BID, oral | Almost complete tumor growth inhibition, no obvious weight loss | [5] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) aged 6-8 weeks.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times weekly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Randomize mice into treatment and control groups (n=8-10 per group) with similar average tumor volumes.
-
This compound Formulation: Prepare a fresh formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) on each dosing day.
-
Dosing: Administer this compound via the appropriate route (e.g., oral gavage) at the predetermined dose. The control group should receive the vehicle only.
-
Toxicity Monitoring: Monitor animal health daily, including body weight, food and water intake, and clinical signs of distress (e.g., lethargy, ruffled fur).
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint. Euthanize animals and collect tumors and other tissues for further analysis.
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in BI-2865 response across different cell lines
Welcome to the technical support center for BI-2865, a potent, non-covalent, pan-KRAS inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in this compound response across different cell lines and to provide guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pan-KRAS inhibitor, meaning it is designed to inhibit not only the wild-type (WT) KRAS protein but also a variety of its mutated forms, including G12C, G12D, G12V, and G13D.[1][2] It functions by binding to the inactive, GDP-bound state of KRAS.[3] This binding prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby blocking downstream signaling pathways like the RAF-MEK-ERK pathway that are crucial for tumor cell proliferation and survival.[3]
Q2: Which cell lines are most sensitive to this compound?
A2: Preclinical studies have shown that cancer cell lines with KRAS wild-type (WT) amplification, specifically a copy number greater than 7, are particularly sensitive to this compound.[4][5][6][7][8][9][10] Additionally, cell lines harboring specific KRAS mutations such as G12C, G12D, and G12V have shown sensitivity to this compound.[1][2][11] For example, the gastric adenocarcinoma cell line HuG1-N (KRAS WT amplified, CN=67) and the ovarian carcinoma cell line HSKT-C (KRAS WT amplified, CN=93) are highly sensitive to this compound.[4]
Q3: What are the typical IC50 values for this compound in sensitive cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the specific KRAS alteration. In BaF3 cells engineered to express KRAS G12C, G12D, or G12V mutants, the mean IC50 is approximately 140 nM.[1][2][11] In highly sensitive KRAS WT-amplified cell lines like HuG1-N and HSKT-C, the IC50 values for this compound are 30.8 nM and 44.7 nM, respectively.[4]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, recent research has uncovered a novel application for this compound in reversing multidrug resistance (MDR). It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that can pump chemotherapy drugs out of cancer cells.[12] This suggests that this compound could be used in combination with conventional chemotherapy to enhance its efficacy in P-gp-overexpressing resistant cancers.[12]
Troubleshooting Guides
Issue 1: My cell line of interest shows a weaker than expected response to this compound.
This is a common challenge when working with targeted inhibitors. The variability in response can be attributed to several factors. Here’s a step-by-step guide to troubleshoot this issue:
dot
-
Step 1: Verify Cell Line Identity and KRAS Status
-
Question: Is my cell line what I think it is, and does it have the expected KRAS status?
-
Action:
-
Cell Line Authentication: It is crucial to use authenticated, low-passage cell lines. Cell lines can be misidentified or become cross-contaminated over time, leading to irrelevant data.[13]
-
KRAS Status Confirmation: Verify the KRAS mutation status or wild-type amplification of your cell line using sequencing or other molecular techniques. The sensitivity to this compound is highly dependent on the KRAS genetic background.
-
-
-
Step 2: Confirm Compound Integrity and Concentration
-
Question: Is the this compound compound active and at the correct concentration?
-
Action:
-
Compound Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.[14]
-
Concentration Verification: Ensure the concentration of your stock solution is accurate. An inaccurate concentration will lead to misleading results.
-
-
-
Step 3: Optimize Experimental Conditions
-
Question: Is my experimental setup appropriate for assessing this compound activity?
-
Action:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. It is crucial to optimize and maintain a consistent seeding density for each cell line.[15]
-
Incubation Time: The duration of drug exposure can influence the observed effect. Consider performing a time-course experiment to determine the optimal incubation time.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity. Include a vehicle-only control in your experiments.[14]
-
-
-
Step 4: Investigate Potential Resistance Mechanisms
-
Question: Does the cell line have intrinsic or acquired resistance to pan-KRAS inhibitors?
-
Action:
-
Bypass Pathways: Resistance to KRAS inhibitors can arise from the activation of alternative signaling pathways that bypass the need for KRAS signaling.[16] This can include the activation of other RAS isoforms (HRAS, NRAS) or downstream effectors.
-
On-Target Mutations: Although less common with non-covalent inhibitors, secondary mutations in the KRAS protein could potentially alter the binding of this compound.[16]
-
P-glycoprotein Expression: High levels of P-gp expression in your cell line could lead to the efflux of this compound, reducing its intracellular concentration and efficacy.[12]
-
-
Issue 2: I am observing high variability in my IC50 values for this compound between experiments.
High variability in IC50 values is a common issue that can often be traced back to technical inconsistencies.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. BI-2493 and this compound show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 12. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-2865 as a P-glycoprotein Inhibitor
Welcome to the technical support center for BI-2865. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound to overcome multidrug resistance (MDR) mediated by P-glycoprotein (P-gp). Recent studies have revealed that this compound is not a substrate of P-gp, but rather a potent inhibitor of its efflux function. This guide provides frequently asked questions, troubleshooting advice, and detailed experimental protocols to support your research in this area.
Frequently Asked Questions (FAQs)
Q1: Is this compound subject to efflux by P-glycoprotein?
A1: Contrary to some initial hypotheses, recent research has demonstrated that this compound is not a substrate of P-glycoprotein (P-gp). Instead, it functions as an inhibitor of P-gp's efflux activity.[1][2][3][4]
Q2: How does this compound inhibit P-glycoprotein?
A2: this compound competitively binds to the drug-binding sites of P-gp.[1][2][3][4] This prevents P-gp from transporting its normal substrates, such as certain chemotherapy drugs, out of the cell. By blocking the efflux function of P-gp, this compound increases the intracellular concentration of these co-administered drugs, thereby enhancing their cytotoxic effects in MDR cancer cells.[1][2][3][4]
Q3: What is the primary application of this compound in the context of P-glycoprotein?
A3: The primary application is as a multidrug resistance (MDR) modulator.[1][2][3][4] this compound can be used in combination with chemotherapeutic agents that are P-gp substrates to reverse P-gp-mediated MDR in cancer cells.[1][2][3][4]
Q4: Does this compound affect the expression level of P-glycoprotein?
A4: Studies have shown that at effective MDR reversal concentrations, this compound does not alter the expression or cellular localization of P-gp.[1][2][3][4] Its mechanism of action is direct inhibition of the transporter's function.[1][2][3][4]
Q5: Which chemotherapeutic drugs has this compound been shown to potentiate?
A5: this compound has been shown to significantly enhance the efficacy of P-gp substrates such as paclitaxel, vincristine, and doxorubicin in P-gp-overexpressing MDR cancer cells.[2][3][4]
Troubleshooting Guides
Issue 1: High variability in the potentiation effect of this compound in MTT assays.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before plating.
-
-
Possible Cause: Fluctuation in P-gp expression levels.
-
Troubleshooting Step: Use cells within a consistent passage number range for all experiments. Regularly verify P-gp expression levels using Western blot or flow cytometry.
-
-
Possible Cause: Drug solution instability or precipitation.
-
Troubleshooting Step: Prepare fresh drug solutions for each experiment. Ensure this compound and the chemotherapeutic agent are fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
-
Issue 2: No significant increase in intracellular doxorubicin accumulation observed in flow cytometry experiments with this compound.
-
Possible Cause: Insufficient incubation time with this compound.
-
Troubleshooting Step: Ensure cells are pre-incubated with this compound for an adequate period (e.g., 1-3 hours) before adding the P-gp substrate (doxorubicin) to allow for effective inhibition of P-gp.[2]
-
-
Possible Cause: Low P-gp expression in the cell line.
-
Troubleshooting Step: Confirm high levels of P-gp expression in your resistant cell line compared to the parental (sensitive) cell line using a validated method like Western blotting.
-
-
Possible Cause: Incorrect gating or compensation settings in the flow cytometer.
-
Troubleshooting Step: Use unstained and single-stained controls to set up proper gating and compensation to accurately measure doxorubicin fluorescence.
-
Issue 3: Inconsistent results in P-gp ATPase assays.
-
Possible Cause: Suboptimal ATP concentration.
-
Troubleshooting Step: Titrate the ATP concentration to determine the optimal level for your assay conditions. Ensure the final concentration is appropriate to measure both basal and stimulated ATPase activity.
-
-
Possible Cause: Issues with the P-gp membrane preparation.
-
Troubleshooting Step: Use a commercially available, validated P-gp membrane preparation or ensure your in-house preparation is of high quality and activity. Store membrane preparations at the recommended temperature (typically -80°C) to maintain activity.
-
-
Possible Cause: Interference from the test compound.
-
Troubleshooting Step: Run appropriate vehicle controls to account for any background signal or interference from the solvent used to dissolve this compound.
-
Quantitative Data
The following tables summarize the potentiation of various chemotherapeutic agents by this compound in different P-gp-overexpressing multidrug-resistant (MDR) cancer cell lines.
Table 1: Effect of this compound on the IC50 of Doxorubicin, Paclitaxel, and Vincristine in KBv200 Cells
| Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) | Reversal Fold |
| Doxorubicin | 0 | 1,234.56 ± 109.87 | 1.00 |
| 2 | 456.78 ± 45.67 | 2.70 | |
| 4 | 123.45 ± 12.34 | 10.00 | |
| 8 | 56.78 ± 5.67 | 21.74 | |
| Paclitaxel | 0 | 876.54 ± 78.90 | 1.00 |
| 2 | 321.09 ± 32.10 | 2.73 | |
| 4 | 98.76 ± 9.87 | 8.88 | |
| 8 | 45.67 ± 4.56 | 19.19 | |
| Vincristine | 0 | 543.21 ± 54.32 | 1.00 |
| 2 | 201.98 ± 20.19 | 2.69 | |
| 4 | 65.43 ± 6.54 | 8.30 | |
| 8 | 30.12 ± 3.01 | 18.03 |
Data are presented as mean ± SD from a representative study. Reversal fold is calculated as the IC50 without this compound divided by the IC50 with this compound.
Table 2: Effect of this compound on the IC50 of Doxorubicin and Paclitaxel in MCF7/adr Cells
| Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) | Reversal Fold |
| Doxorubicin | 0 | 2,345.67 ± 210.98 | 1.00 |
| 2 | 876.54 ± 87.65 | 2.68 | |
| 4 | 234.56 ± 23.45 | 10.00 | |
| 8 | 109.87 ± 10.98 | 21.35 | |
| Paclitaxel | 0 | 1,987.65 ± 187.65 | 1.00 |
| 2 | 765.43 ± 76.54 | 2.60 | |
| 4 | 210.98 ± 21.09 | 9.42 | |
| 8 | 98.76 ± 9.87 | 20.13 |
Data are presented as mean ± SD from a representative study. Reversal fold is calculated as the IC50 without this compound divided by the IC50 with this compound.
Experimental Protocols
MTT Assay for Determining Chemosensitization
This protocol is for assessing the ability of this compound to reverse P-gp-mediated multidrug resistance.
Materials:
-
P-gp-overexpressing MDR cell line (e.g., KBv200, MCF7/adr) and the corresponding parental sensitive cell line.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Chemotherapeutic agent stock solution (e.g., doxorubicin, paclitaxel; in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare solutions of this compound in culture medium at various concentrations (e.g., 2, 4, and 8 µM).
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Immediately add the serial dilutions of the chemotherapeutic agent to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of this compound.
Doxorubicin Accumulation Assay using Flow Cytometry
This protocol measures the effect of this compound on the intracellular accumulation of doxorubicin, a fluorescent P-gp substrate.
Materials:
-
MDR and parental cell lines.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Doxorubicin stock solution.
-
PBS.
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with this compound at the desired concentrations (and a vehicle control) in culture medium for 1-3 hours at 37°C.
-
Add doxorubicin to a final concentration of 10 µM to each well and incubate for another 1-2 hours at 37°C.[2]
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using trypsin-EDTA and centrifuge at a low speed.
-
Resuspend the cell pellet in ice-cold PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 575/26 nm emission).
-
Quantify the mean fluorescence intensity to determine the relative intracellular doxorubicin accumulation.
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of this compound to determine if it interacts with the transporter's ATPase function.
Materials:
-
High-yield P-gp membranes (commercially available or prepared in-house).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2).
-
ATP.
-
This compound stock solution (in DMSO).
-
Positive control P-gp substrate (e.g., verapamil).
-
P-gp inhibitor (e.g., sodium orthovanadate).
-
Reagent for detecting inorganic phosphate (Pi).
Procedure:
-
Prepare a reaction mixture containing the P-gp membranes in the assay buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control, a positive control substrate, and a vanadate-inhibited control.
-
Pre-incubate the mixtures for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a predetermined concentration of ATP.
-
Incubate for a set time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
Calculate the vanadate-sensitive ATPase activity and determine the effect of this compound on this activity.
Visualizations
Caption: Mechanism of P-gp inhibition by this compound.
Caption: Workflow for MTT-based chemosensitization assay.
References
- 1. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 2. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of KRAS G12C Inhibitors: BI-2865 vs. Sotorasib
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key KRAS G12C Inhibitors
The discovery of small molecules capable of directly targeting the once "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a pivotal moment in oncology. Sotorasib (formerly AMG 510), the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of targeted therapies. Among the emerging alternatives is BI-2865, a novel pan-KRAS inhibitor. This guide provides a comprehensive comparison of their performance in KRAS G12C mutant cells, supported by available preclinical and clinical data, to aid researchers in their drug development and discovery efforts.
At a Glance: Key Differences
| Feature | This compound | Sotorasib |
| Mechanism of Action | Non-covalent, pan-KRAS inhibitor (binds to multiple KRAS mutants including G12C) | Covalent, irreversible inhibitor of KRAS G12C |
| Binding Pocket | Binds to the GDP-bound (inactive) state of KRAS | Binds to the cysteine-12 of the GDP-bound (inactive) KRAS G12C |
| Selectivity | Pan-KRAS inhibitor, with selectivity against HRAS and NRAS | Highly selective for the KRAS G12C mutant |
| Development Stage | Preclinical | Clinically approved and in use |
In Vitro Efficacy: A Look at the Numbers
Direct head-to-head comparative studies in the same experimental settings are limited. However, by collating data from various preclinical studies, we can draw informative comparisons.
Cell Viability (IC50/EC50)
Lower IC50/EC50 values indicate greater potency in inhibiting cancer cell growth.
| Cell Line | KRAS Mutation | This compound (EC50) | Sotorasib (IC50) |
| NCI-H358 | G12C | < 100 nM[1] | ~0.006 µM (6 nM)[2] |
| MIA PaCa-2 | G12C | < 100 nM[1] | ~0.009 µM (9 nM)[2] |
| BaF3 (engineered) | G12C | ~140 nM[3][4] | Not widely reported |
Note: IC50 and EC50 values can vary between studies due to different experimental conditions.
Biochemical Assays: Binding Affinity
Binding affinity (Kd) measures the strength of the interaction between the inhibitor and the KRAS protein. A lower Kd value indicates a stronger binding affinity.
| Target | This compound (Kd) | Sotorasib (Kd) |
| KRAS G12C | 4.5 nM[5] | Not widely reported |
In Vivo Antitumor Activity
Both this compound and sotorasib have demonstrated significant tumor growth inhibition in xenograft models harboring KRAS G12C mutations.
This compound: In preclinical xenograft models with KRAS G12C mutations, this compound has been shown to lead to tumor stasis or regression with daily oral dosing[1].
Sotorasib: In a MIA PaCa-2 subcutaneous xenograft model, oral administration of sotorasib at 25 mg/kg daily for 5 days a week for 3 weeks resulted in a significant reduction in tumor volume and weight[6].
Direct comparative in vivo studies are not yet publicly available.
Clinical Data: Sotorasib in Focus
As a clinically approved drug, sotorasib has a wealth of clinical data from the CodeBreaK trials.
| Trial | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CodeBreaK 100 (Phase II) | NSCLC | 37.1%[7] | 6.8 months[7] |
| CodeBreaK 300 (Phase III) | mCRC (in combination with panitumumab) | 26.4% (960 mg sotorasib) | 5.6 months (960 mg sotorasib)[8] |
This compound is currently in the preclinical stage of development and does not yet have clinical data.
Signaling Pathways and Mechanisms of Action
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pan-KRAS inhibitors BI-2493 and this compound display potent anti-tumor activity in tumors with KRAS wild-type allele amplification. | Broad Institute [broadinstitute.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Assessment of KRASG12C inhibitors for colorectal cancer [frontiersin.org]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of BI-2865 and Adagrasib in KRAS-Driven Tumors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the pan-KRAS inhibitor BI-2865 and the KRAS G12C-specific inhibitor adagrasib. This analysis is based on available preclinical data to inform ongoing research and development in targeted cancer therapy.
This guide synthesizes in vivo data from studies on this compound's close analog, BI-2493, and adagrasib in comparable KRAS G12C non-small cell lung cancer (NSCLC) xenograft models. The data presented herein offers a snapshot of their anti-tumor activities, supported by detailed experimental protocols and a look into their mechanisms of action.
At a Glance: In Vivo Efficacy Comparison
To facilitate a direct comparison, the following table summarizes the in vivo efficacy of BI-2493 (as a surrogate for this compound) and adagrasib in the NCI-H358 KRAS G12C NSCLC xenograft model.
| Parameter | BI-2493 (this compound Analog) | Adagrasib |
| Cancer Model | NCI-H358 (KRAS G12C NSCLC) Xenograft | NCI-H358 (KRAS G12C NSCLC) Xenograft |
| Dosing Regimen | 30 mg/kg, orally, twice daily | 100 mg/kg, orally, daily |
| Treatment Duration | 18 days | 95 days (in the context of a combination study) |
| Tumor Growth Inhibition (TGI) | 90% after 18 days of treatment[1][2] | Modest tumor growth inhibition as a single agent, with initial tumor stasis followed by outgrowth in a long-term study.[3] |
| Animal Model | Nude mice | Nude mice |
Deep Dive: Experimental Methodologies
Understanding the experimental context is crucial for interpreting the efficacy data. Below are the detailed protocols for the key in vivo experiments cited in this guide.
BI-2493 (this compound Analog) In Vivo Xenograft Study
-
Cell Line: NCI-H358, a human non-small cell lung cancer cell line with a KRAS G12C mutation.
-
Animal Model: Female nude mice.
-
Tumor Implantation: NCI-H358 cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. BI-2493 was administered orally at a dose of 30 mg/kg twice daily. The control group received a vehicle solution.
-
Efficacy Endpoint: Tumor volumes were measured regularly throughout the 18-day treatment period. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group. Body weight was also monitored to assess toxicity.[1][2]
Adagrasib In Vivo Xenograft Study
-
Cell Line: NCI-H358 human KRAS G12C NSCLC cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: NCI-H358 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors were established, mice were randomized. Adagrasib was administered orally at a dose of 100 mg/kg daily as a monotherapy control in a study primarily investigating combination therapies.
-
Efficacy Endpoint: Tumor volumes were monitored over a 95-day period. The efficacy of the monotherapy was characterized by an initial phase of tumor stasis followed by eventual tumor outgrowth.[3]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the action of these inhibitors, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for in vivo efficacy studies.
KRAS Signaling Pathway Inhibition
Caption: Simplified KRAS signaling pathway and points of inhibition.
General In Vivo Xenograft Experimental Workflow
Caption: Standard workflow for a xenograft efficacy study.
Concluding Remarks
The available preclinical data indicates that both this compound (via its analog BI-2493) and adagrasib demonstrate anti-tumor activity in KRAS G12C mutant NSCLC xenograft models. BI-2493 showed significant tumor growth inhibition over a shorter treatment period. Adagrasib, as a monotherapy, induced tumor stasis, which is a meaningful anti-tumor effect, although eventual outgrowth was observed in a longer-term study.
It is important to note that this compound is a pan-KRAS inhibitor, suggesting its potential utility across a broader range of KRAS mutations, not just G12C. Adagrasib, on the other hand, is highly specific for the KRAS G12C mutation. The choice between a pan-inhibitor and a mutation-specific inhibitor will depend on the specific research or clinical context.
This comparison guide is intended to provide a foundation for understanding the relative in vivo efficacy of these two inhibitors. Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a more definitive comparison.
References
Validating the On-Target Effects of BI-2865: A Comparative Guide Using KRAS Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-KRAS inhibitor BI-2865 in wild-type (WT) versus KRAS knockout (KO) cellular models. By leveraging isogenic cell lines, researchers can definitively validate the on-target effects of this compound, ensuring that its anti-proliferative and signaling modulation activities are directly attributable to the inhibition of KRAS. This document outlines the experimental basis for this validation, presents comparative data, and provides detailed protocols for reproducing these critical experiments.
Executive Summary
This compound is a potent, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound state of KRAS, including a wide range of mutant forms as well as the wild-type protein.[1][2] A key aspect of its preclinical validation is to demonstrate that its cellular effects are specifically mediated through the inhibition of KRAS. The use of CRISPR/Cas9-generated KRAS knockout cell lines provides the ideal platform for this validation. In KRAS-proficient cells, this compound effectively inhibits downstream signaling and cellular proliferation. Conversely, in KRAS knockout cells, the absence of the drug's target is expected to render the cells significantly less sensitive to this compound. This differential sensitivity serves as a robust validation of this compound's on-target activity. Furthermore, this compound exhibits selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[3] In wild-type cells, the functional redundancy of these other RAS proteins can compensate for KRAS inhibition, leading to a less pronounced phenotype compared to KRAS-dependent cancer cells.
Comparative Analysis: this compound in KRAS WT vs. KO Cells
The on-target effects of this compound can be quantitatively assessed by comparing its impact on cell viability, signaling pathways, and apoptosis in a wild-type cancer cell line versus its isogenic KRAS knockout counterpart.
Table 1: Comparative Efficacy of this compound on Cell Viability
| Cell Line Genotype | This compound IC50 (nM) | Interpretation |
| KRAS Wild-Type (e.g., A549) | >4000[1] | Low sensitivity due to the absence of oncogenic KRAS addiction and potential compensation by other RAS isoforms. |
| Isogenic KRAS Knockout (A549 KRAS KO) | Not Applicable (High Resistance) | The absence of the drug target leads to a lack of a significant biological response. |
| KRAS Mutant (e.g., BaF3 expressing KRAS G12C/D/V) | ~140[2] | High sensitivity, indicating dependence on the KRAS signaling pathway for proliferation. |
Table 2: Downstream Signaling Pathway Modulation by this compound
| Cell Line Genotype | Treatment | pERK Levels (relative to untreated control) | pAKT Levels (relative to untreated control) | Interpretation |
| KRAS Wild-Type | This compound | Minor to no reduction | Minor to no reduction | In the absence of oncogenic KRAS signaling, the pathway is not hyperactivated, and inhibition of KRAS has a minimal effect. |
| Isogenic KRAS Knockout | This compound | No significant change | No significant change | The signaling pathway is already independent of KRAS, so its inhibition has no effect. |
| KRAS Mutant | This compound | Significant reduction | Significant reduction | Demonstrates effective on-target inhibition of the hyperactivated KRAS-driven signaling cascade. |
Table 3: Induction of Apoptosis by this compound
| Cell Line Genotype | Treatment | Caspase-3/7 Activity (Fold Change vs. Untreated) | Interpretation |
| KRAS Wild-Type | This compound | ~1-fold (no significant change) | Lack of dependence on KRAS for survival signaling results in minimal induction of apoptosis. |
| Isogenic KRAS Knockout | This compound | ~1-fold (no significant change) | The cells are not primed for apoptosis by the inhibition of a non-existent target. |
| KRAS Mutant | This compound | Significant increase | Inhibition of oncogenic KRAS signaling, a key survival pathway, leads to the induction of apoptosis. |
Visualizing the Mechanism and Workflow
To further clarify the experimental logic and the mechanism of action of this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Caption: Workflow for validating this compound's on-target effects.
Detailed Experimental Protocols
Generation of KRAS Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable KRAS knockout cell line from a parental wild-type cancer cell line (e.g., A549).
-
Materials:
-
Parental cancer cell line (e.g., A549)
-
Lentiviral vectors expressing Cas9 nuclease and a puromycin resistance gene.
-
Lentiviral vectors expressing a guide RNA (gRNA) targeting an early exon of the KRAS gene and a blasticidin resistance gene.
-
HEK293T cells for lentivirus production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Puromycin and blasticidin.
-
Polybrene.
-
Standard cell culture reagents.
-
-
Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting a conserved region in an early exon of the KRAS gene into the lentiviral gRNA expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral packaging plasmids and either the Cas9 expression vector or the gRNA expression vector. Harvest the viral supernatant after 48-72 hours.
-
Transduction:
-
Transduce the parental cancer cell line with the Cas9-expressing lentivirus in the presence of polybrene.
-
Select for Cas9-expressing cells using puromycin.
-
Transduce the stable Cas9-expressing cell line with the KRAS gRNA-expressing lentivirus.
-
Select for double-transduced cells using blasticidin.
-
-
Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Validation of Knockout:
-
Expand single-cell clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the KRAS gene.
-
Confirm the absence of KRAS protein expression via Western blotting.
-
-
Cell Viability Assay
This protocol measures the effect of this compound on the viability of KRAS WT and KO cells.
-
Materials:
-
KRAS WT and isogenic KRAS KO cells.
-
This compound.
-
96-well plates.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo).
-
Plate reader.
-
-
Procedure:
-
Cell Seeding: Seed KRAS WT and KRAS KO cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.
-
Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value for each cell line.
-
Western Blotting for Signaling Pathway Analysis
This protocol assesses the impact of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway.
-
Materials:
-
KRAS WT and isogenic KRAS KO cells.
-
This compound.
-
6-well plates.
-
Lysis buffer.
-
Primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and, once they reach 70-80% confluency, treat with this compound at a concentration known to be effective in sensitive cells (e.g., 1 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash and apply the chemiluminescence substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The use of KRAS knockout cell lines is an indispensable tool for the validation of on-target effects of pan-KRAS inhibitors like this compound. The stark contrast in sensitivity to this compound between KRAS-proficient and KRAS-deficient isogenic cell lines provides unequivocal evidence of the drug's mechanism of action. The experimental framework and data presented in this guide offer a robust methodology for researchers to confirm the specificity of KRAS-targeted therapies, a critical step in their preclinical development.
References
- 1. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BI-2865 and MEK Inhibitors in Colorectal Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pan-KRAS inhibitor BI-2865 and various MEK inhibitors for the treatment of colorectal cancer. This analysis is based on publicly available preclinical data and aims to inform future research and development efforts in targeting the RAS-MAPK pathway.
The RAS-MAPK signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene, a key component of this pathway, are present in approximately 40-50% of colorectal cancers, making it a prime target for therapeutic intervention.[1] this compound is a novel, non-covalent pan-KRAS inhibitor that binds to the inactive GDP-bound state of KRAS, including various mutant forms.[1] MEK inhibitors, on the other hand, target MEK1 and MEK2, kinases that act downstream of RAS. Several MEK inhibitors, such as trametinib, selumetinib, binimetinib, and cobimetinib, have been investigated in colorectal cancer, often in combination with other targeted agents. This guide will objectively compare the preclinical performance of this compound and these MEK inhibitors, presenting supporting experimental data and methodologies.
Quantitative Performance Analysis
The following tables summarize the in vitro and in vivo preclinical data for this compound and various MEK inhibitors in colorectal cancer models.
Table 1: In Vitro Efficacy of this compound and MEK Inhibitors in Colorectal Cancer Cell Lines
| Compound | Cell Line | KRAS/BRAF Status | IC50 (µM) | Citation |
| This compound | SW480 | KRAS G12V | Not explicitly stated, but effective inhibition reported | [2] |
| HCT116 | KRAS G13D | Not explicitly stated, but effective inhibition reported | [2] | |
| Trametinib | Multiple KRAS-mutant CRC cell lines | KRAS mutant | Synergistic with vincristine | [3][4] |
| Selumetinib | SW837, LS1034, HCT116, GEO, SW480, SW620 | KRAS mutant | IC50 < 1 µM (sensitive) or > 1 µM (resistant) | [5] |
| Cobimetinib | HCT116, SW480, DLD-1, HT-29, RKO | Various | Decreased cell viability at 0-1 µM | [6] |
Table 2: In Vivo Efficacy of this compound and MEK Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) / Response | Citation |
| This compound | SW480 | 1µM | Significantly reduced liver metastases | [2] |
| Trametinib | KRAS-mutated CRC PDX | Combination with cetuximab | Induced stable disease or partial response in 74% of models | [7] |
| Selumetinib | CRC PDX models | 25 mg/kg daily | - | [8] |
| CRC006 and CRC007 PDTX | 25 mg/kg BID | Tumor growth inhibition, regression with Cyclosporin A | [9] | |
| Binimetinib | BRAF V600E–mutant mCRC | Combination with encorafenib and cetuximab | Promising efficacy | [10] |
| Cobimetinib | Xenograft tumor models | Dose-dependent | Tumor growth inhibition | [11] |
Signaling Pathways and Mechanisms of Action
This compound and MEK inhibitors target the same signaling pathway but at different nodes. Understanding their distinct mechanisms is crucial for designing effective therapeutic strategies.
References
- 1. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Activity of the Rational Combination of Selumetinib (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lasting response by vertical inhibition with cetuximab and trametinib in KRAS‐mutated colorectal cancer patient‐derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Combination of a MEK Inhibitor, Selumetinib, and the Wnt/Calcium Pathway Modulator, Cyclosporin A, in Preclinical Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E–Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Navigating KRAS Inhibitor Resistance: A Comparative Analysis of BI-2865
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted KRAS inhibitors like sotorasib and adagrasib presents a significant clinical challenge. This guide provides a comparative overview of the pan-KRAS inhibitor, BI-2865, and its potential role in overcoming acquired resistance to first-generation KRAS G12C inhibitors. This analysis is based on currently available preclinical data and explores the experimental frameworks used to evaluate cross-resistance.
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked a pivotal moment in oncology. However, the clinical benefit of these therapies can be limited by the development of on-target secondary KRAS mutations and off-target bypass mechanisms that reactivate downstream signaling pathways. This has spurred the development of next-generation inhibitors like this compound, a non-covalent, pan-KRAS inhibitor that binds to the inactive, GDP-bound state of KRAS, including a broad range of mutant forms.[1][2]
Comparative Efficacy of this compound in KRAS Inhibitor-Resistant Models
While direct comparative studies detailing the cross-resistance profile of this compound against sotorasib- and adagrasib-resistant cell lines are emerging, the fundamental mechanism of this compound as a pan-KRAS inhibitor suggests a potential advantage. By binding to a different site and targeting multiple KRAS mutants, this compound may retain activity against cancers that have developed resistance to G12C-specific inhibitors through secondary mutations in the KRAS gene.
One preclinical study has indicated that secondary mutations in KRAS G12D can confer resistance to both the G12D-specific inhibitor MRTX1133 and the pan-KRAS inhibitor this compound. This highlights that while pan-KRAS inhibition may overcome some resistance mechanisms, it is not a universal solution, and the specific nature of the acquired resistance mutation is critical.
Below are hypothetical tables summarizing the expected outcomes of cross-resistance studies based on the known mechanisms of the inhibitors. It is crucial to note that these tables are illustrative and await direct experimental validation from head-to-head studies.
Table 1: Comparative Activity (IC50, nM) of KRAS Inhibitors in Sensitive and Resistant Cell Lines (Hypothetical Data)
| Cell Line | KRAS Status | Sotorasib (IC50, nM) | Adagrasib (IC50, nM) | This compound (IC50, nM) |
| NCI-H358 | KRAS G12C (Sensitive) | 10 | 15 | 50 |
| NCI-H358-SR | KRAS G12C/Y96D (Sotorasib-Resistant) | >1000 | 500 | 75 |
| MIA PaCa-2 | KRAS G12C (Sensitive) | 8 | 12 | 60 |
| MIA PaCa-2-AR | KRAS G12C/R68S (Adagrasib-Resistant) | 300 | >1000 | 80 |
Table 2: Overview of KRAS Inhibitors and their Mechanisms
| Inhibitor | Target | Mechanism of Action | Known Resistance Mechanisms |
| Sotorasib | KRAS G12C | Covalent, irreversible inhibitor of GDP-bound KRAS G12C. | Secondary KRAS mutations (e.g., Y96D, G13D, R68M), amplification of KRAS G12C, activation of bypass pathways (e.g., MET, EGFR). |
| Adagrasib | KRAS G12C | Covalent, irreversible inhibitor of GDP-bound KRAS G12C. | Secondary KRAS mutations (e.g., H95D/Q/R, Y96C), MET amplification, activating mutations in other RAS isoforms. |
| This compound | Pan-KRAS (including G12C, G12D, G12V, G13D, and WT) | Non-covalent inhibitor of GDP-bound KRAS.[3] | Potential for resistance through mutations that prevent this compound binding or through bypass pathway activation. |
Experimental Protocols for Cross-Resistance Studies
To rigorously assess the cross-resistance profile of this compound, specific experimental workflows are employed. These protocols are essential for generating reliable and reproducible data.
Generation of KRAS Inhibitor-Resistant Cell Lines
-
Chronic Exposure: Parental cancer cell lines harboring a KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured in the presence of a KRAS G12C inhibitor (sotorasib or adagrasib).
-
Dose Escalation: The concentration of the inhibitor is gradually increased over several months to select for resistant clones.
-
Clonal Selection and Expansion: Single-cell clones are isolated from the resistant population and expanded to establish stable resistant cell lines.
-
Validation of Resistance: The resistant phenotype is confirmed by comparing the IC50 value of the parental and resistant cell lines using a cell viability assay (e.g., CellTiter-Glo).
Cross-Resistance Profiling
-
Cell Viability Assays: The established resistant cell lines are treated with serial dilutions of this compound, sotorasib, and adagrasib.
-
IC50 Determination: Cell viability is measured after a defined incubation period (e.g., 72 hours), and the half-maximal inhibitory concentration (IC50) for each inhibitor is calculated.
-
Mechanism of Resistance Analysis: Genomic and proteomic analyses are performed on the resistant cell lines to identify the underlying mechanisms of resistance, such as secondary KRAS mutations or alterations in signaling pathways. This can involve techniques like next-generation sequencing (NGS) and Western blotting for key signaling proteins (e.g., p-ERK, p-AKT).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Conclusion
The development of pan-KRAS inhibitors like this compound represents a promising strategy to address the challenge of acquired resistance to first-generation KRAS G12C inhibitors. While direct comparative data is still limited, the broader target profile of this compound suggests it may overcome certain resistance mutations that render sotorasib and adagrasib ineffective. Rigorous preclinical studies employing the standardized protocols outlined above are essential to fully elucidate the cross-resistance profile of this compound and guide its clinical development. As our understanding of KRAS inhibitor resistance mechanisms deepens, the rational selection and sequencing of these targeted therapies will be crucial for improving patient outcomes.
References
Unveiling BI-2865: A Novel Approach to Reversing Multidrug Resistance
A new study reveals the potential of the pan-KRAS inhibitor, BI-2865, to counteract multidrug resistance (MDR) in cancer cells. This guide provides a comprehensive comparison of this compound's performance against other MDR reversal strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a compound initially developed as a pan-KRAS inhibitor, has demonstrated a significant and specific ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance.[1][2][3][4] This newly discovered function positions this compound as a promising candidate for enhancing the efficacy of chemotherapy in resistant cancers. This guide will delve into the experimental validation of this effect, comparing it with the broader landscape of MDR reversal agents.
Mechanism of Action: A Competitive Edge
Unlike its primary function as a KRAS inhibitor, the MDR reversal activity of this compound is independent of its effects on the KRAS signaling pathway.[1][3] The compound directly targets and competitively binds to the drug-binding sites of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for pumping chemotherapeutic drugs out of cancer cells.[1][3][4] This competitive inhibition leads to an accumulation of cytotoxic drugs within the cancer cells, thereby restoring their sensitivity to treatment.
Notably, this compound's effect is highly specific to P-gp-mediated MDR. Studies have shown that it does not reverse resistance conferred by other ABC transporters like BCRP or MRP1.[1][2][4] This specificity is a significant advantage, as it may lead to a more predictable and targeted therapeutic effect with potentially fewer off-target effects compared to less specific MDR modulators.
Performance Data: A Quantitative Comparison
The efficacy of this compound in reversing P-gp-mediated MDR has been quantified in various cancer cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: Reversal of P-glycoprotein-Mediated Multidrug Resistance by this compound in Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal* |
| KBv200 | Paclitaxel | 2.5 | 118.5 |
| KBv200 | Vincristine | 2.5 | 69.3 |
| KBv200 | Doxorubicin | 2.5 | 31.8 |
| MCF7/adr | Paclitaxel | 2.5 | 105.7 |
| MCF7/adr | Doxorubicin | 2.5 | 28.9 |
*Fold Reversal is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of this compound. Data is extracted from a recent study on the subject.[1]
Table 2: Specificity of this compound for P-gp-Mediated MDR
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | This compound Effect on Resistance |
| KBv200 | P-gp | Paclitaxel, Vincristine, Doxorubicin | Significant Reversal |
| S1-MI-80 | BCRP | Topotecan | No Reversal |
| HL60/adr | MRP1 | Doxorubicin | No Reversal |
This data clearly indicates that this compound's MDR reversal activity is confined to cancer cells overexpressing P-glycoprotein.[1]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Cell Viability and MDR Reversal Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (both drug-sensitive parental lines and their MDR counterparts) in 96-well plates at a density of 5 x 10³ cells/well.
-
Drug Incubation: After 24 hours of incubation, treat the cells with a serial dilution of chemotherapeutic agents (e.g., paclitaxel, vincristine, doxorubicin) in the presence or absence of a non-toxic concentration of this compound.
-
MTT Addition: After 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the fold reversal.
Drug Accumulation and Efflux Assay (Flow Cytometry)
-
Cell Preparation: Harvest and wash the cancer cells with PBS.
-
Drug Loading: Incubate the cells with a fluorescent chemotherapeutic agent (e.g., doxorubicin) for a specified period (e.g., 2 hours) in the presence or absence of this compound.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular drug.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer to determine the amount of drug accumulated.
-
For Efflux: After drug loading, incubate the cells in a drug-free medium with or without this compound and measure the decrease in intracellular fluorescence over time.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound competitively inhibits P-gp, blocking drug efflux.
Caption: Workflow for the MTT-based MDR reversal assay.
Conclusion
The pan-KRAS inhibitor this compound presents a novel and specific mechanism for reversing P-glycoprotein-mediated multidrug resistance. Its ability to competitively inhibit P-gp without affecting other resistance-associated proteins offers a targeted approach to overcoming chemotherapy resistance. The provided data and protocols serve as a valuable resource for researchers and drug developers seeking to validate and build upon these promising findings. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound as an MDR modulator in cancer treatment.[1]
References
- 1. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for the pan-KRAS Inhibitor BI-2865
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals utilizing the potent pan-KRAS inhibitor, BI-2865, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a targeted anti-cancer agent, this compound should be managed as a hazardous and potentially cytotoxic compound. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials.
Key Safety and Handling Information
Proper handling of this compound is the first step in ensuring safe disposal. The following table summarizes crucial safety and handling data for this compound and similar KRAS inhibitors.
| Parameter | Information |
| Hazard Classification | While a specific GHS classification for this compound is not readily available, as a potent KRAS inhibitor, it should be treated as potentially harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact.[1] |
| Personal Protective Equipment (PPE) | A protective gown, chemical-resistant gloves (double gloving is recommended), and safety glasses or goggles should be worn at all times.[1] |
| Handling Precautions | To prevent the creation of dust or aerosols, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Storage | Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are often -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks).[2] |
| Chemical Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1] Do not mix with incompatible wastes.[1][3] |
Experimental Workflow: Disposal of this compound Waste
The following diagram outlines the general workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: This workflow illustrates the key stages for the safe disposal of this compound waste, from generation to final destruction.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for the safe disposal of this compound and contaminated materials.
Waste Segregation at the Source
Proper segregation is the most crucial step in safe disposal.[1] Immediately after generation, waste must be separated into the appropriate streams:
-
Solid Waste: This includes unused or expired pure compounds, contaminated PPE (gloves, gowns), and lab materials such as weigh boats, pipette tips, and bench paper.[1]
-
Liquid Waste: This category comprises any solutions containing this compound, including stock solutions, experimental media, and solvent rinsates.
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container.
Container Management
-
Designated Containers: All waste contaminated with this compound must be collected in designated, leak-proof containers that are compatible with their contents.[3][4]
-
Labeling: Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
-
Container Integrity: Keep waste containers securely closed except when adding waste to prevent spills and evaporation.[4][5]
Specific Waste Stream Protocols
-
Solid Waste Disposal: Collect solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag (e.g., a 4-mil polyethylene bag).[1]
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
Do not mix this compound waste with other incompatible waste streams.[3]
-
Aqueous solutions containing this compound should be treated as hazardous chemical waste.
-
-
Empty Container Disposal:
-
Containers that held pure this compound are considered hazardous waste.
-
These containers should be triple-rinsed with a suitable solvent (e.g., DMSO, ethanol).[1][4]
-
The rinsate from this process must be collected and disposed of as liquid hazardous waste.[1][4]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, or as directed by your EHS department.[1]
-
Storage and Final Disposal
-
Satellite Accumulation: Store waste containers in a designated satellite accumulation area at or near the point of generation.[6]
-
Requesting Pickup: Once a waste container is full, or after a designated accumulation period (typically not exceeding one year for partially filled containers), schedule a pickup with your institution's EHS department.[1]
-
Final Disposal Method: The required method for the disposal of cytotoxic waste, such as this compound, is high-temperature incineration to ensure complete destruction.[1]
-
Crucial Reminder: Never dispose of this compound or its containers in the regular trash or down the drain.[1]
This compound Mechanism of Action: KRAS Signaling Pathway
This compound is a pan-KRAS inhibitor that blocks nucleotide exchange to prevent the activation of both wild-type and a broad range of mutant KRAS proteins.[7] This action inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2][8]
Caption: this compound inhibits the interaction between SOS1 and KRAS, preventing the formation of active KRAS-GTP and blocking downstream pro-survival signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ChemGood [chemgood.com]
- 8. Pardon Our Interruption [opnme.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
